beta-Eudesmol cis epimer
Description
Structure
3D Structure
Properties
CAS No. |
202216-00-0 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(2R,4aR,8aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15-/m1/s1 |
InChI Key |
BOPIMTNSYWYZOC-UMVBOHGHSA-N |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@H]1C[C@@H](CC2)C(C)(C)O |
Canonical SMILES |
CC12CCCC(=C)C1CC(CC2)C(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into Eudesmol Stereoisomers: 7-epi-β-Eudesmol vs. β-Eudesmol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the intricate world of natural product chemistry and drug discovery, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. This guide provides a comprehensive technical exploration of two closely related sesquiterpenoid alcohols: 7-epi-β-eudesmol and β-eudesmol. While sharing the same molecular formula and connectivity, these stereoisomers exhibit distinct physicochemical properties and pharmacological profiles. Understanding these subtle yet critical differences is paramount for researchers aiming to unlock their therapeutic potential.
Structural Elucidation: The Stereochemical Nuances of Eudesmol Isomers
β-Eudesmol and 7-epi-β-eudesmol are diastereomers, differing in the stereochemistry at the C7 position of the eudesmane skeleton. Both possess the same molecular formula, C15H26O, and a bicyclic core structure.[1][2] The key distinction lies in the orientation of the hydrogen atom at the 7th carbon. In β-eudesmol, this hydrogen is in the alpha (α) position, oriented below the plane of the ring system, whereas in 7-epi-β-eudesmol, it is in the beta (β) position, projecting above the plane. This seemingly minor variation has profound implications for the molecule's overall three-dimensional shape, influencing its interactions with biological targets.
Table 1: Physicochemical Properties of 7-epi-β-Eudesmol and β-Eudesmol
| Property | 7-epi-β-Eudesmol | β-Eudesmol | Reference(s) |
| Molecular Formula | C15H26O | C15H26O | [1][2] |
| Molecular Weight | 222.37 g/mol | 222.37 g/mol | [1][2] |
| CAS Number | 6428424 | 473-15-4 | [3][4] |
| Appearance | - | Colorless to pale yellow oil | [5] |
| Odor | - | Midway between clove and turpentine | [5] |
Synthesis and Natural Occurrence: Pathways to a Stereochemically Defined Scaffold
Both β-eudesmol and its 7-epi isomer are found in various plant essential oils. β-Eudesmol is a well-documented constituent of plants such as Atractylodes lancea, eucalyptus, and ginger.[6] The natural abundance of 7-epi-β-eudesmol is less characterized, though it has been identified in some essential oils.
The stereoselective synthesis of these molecules is a key challenge and a testament to the advancements in modern organic chemistry. A common precursor for the synthesis of various eudesmol stereoisomers, including (±)-β-eudesmol and 7-epi-β-eudesmol, is the acyclic sesquiterpene alcohol, farnesol.[7] The synthesis of these specific stereoisomers from farnesol involves a series of cyclization and stereocontrolled reactions. The causality behind the choice of specific reagents and reaction conditions in these synthetic routes is to precisely control the formation of the desired stereocenters, particularly at the C7 position.
Caption: Generalized synthetic workflow from farnesol to β-eudesmol and 7-epi-β-eudesmol, highlighting the critical stereoselective quenching step.
Spectroscopic and Chromatographic Differentiation: A Guide to Identification
The structural similarity of 7-epi-β-eudesmol and β-eudesmol necessitates sophisticated analytical techniques for their differentiation and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with chromatographic separation, are indispensable tools in this regard.
Spectroscopic Analysis
Table 2: Key Spectroscopic Data for β-Eudesmol
| Technique | Key Features for β-Eudesmol | Reference(s) |
| ¹H NMR | Characteristic signals for the exocyclic methylene protons, methyl groups, and the hydroxyl proton. | [7] |
| ¹³C NMR | Distinct signals for the 15 carbon atoms, including the quaternary carbon bearing the hydroxyl group and the sp² carbons of the double bond. | [7] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 222, with a characteristic fragmentation pattern. | [2] |
Chromatographic Separation
The separation of stereoisomers is a significant challenge in analytical chemistry. Chiral chromatography, utilizing a chiral stationary phase (CSP), is the most effective method for resolving enantiomers and, in many cases, diastereomers. Both chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) can be employed for the separation of eudesmol isomers.
Experimental Protocol: Chiral GC-MS for Eudesmol Isomer Separation
This protocol is a generalized methodology based on established principles for the chiral separation of terpenes. Optimization will be required for baseline separation of 7-epi-β-eudesmol and β-eudesmol.
-
Column Selection: A capillary column coated with a derivatized cyclodextrin, such as a permethylated β-cyclodextrin stationary phase, is a primary choice for the chiral separation of sesquiterpenoids.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and identification.
-
Sample Preparation: Dilute the essential oil or a mixture of the synthesized isomers in a suitable solvent (e.g., hexane or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min). This gradient is crucial for resolving compounds with different volatilities and affinities for the stationary phase.
-
Split Ratio: A split injection is typically used to avoid column overloading.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source and Quadrupole Temperature: Maintained at appropriate temperatures (e.g., 230 °C and 150 °C, respectively).
-
-
Data Analysis: The retention times of the separated isomers will be distinct. The mass spectra are used to confirm the identity of each peak by comparing them to spectral libraries (e.g., NIST, Wiley) and published data.
The choice of a chiral stationary phase is paramount. The cyclodextrin cavities provide a chiral environment where the isomers can form transient diastereomeric complexes with differing stabilities, leading to their differential retention and separation.
A Comparative Look at Biological Activities: From Bench to Potential Bedside
The biological activities of β-eudesmol have been extensively studied, revealing a wide range of pharmacological effects. In stark contrast, the bioactivity of 7-epi-β-eudesmol remains largely unexplored, presenting a significant opportunity for future research.
The Established Profile of β-Eudesmol
β-Eudesmol has demonstrated promising potential in several therapeutic areas:
-
Anti-Cancer and Anti-Angiogenic Effects: It has been shown to inhibit the growth of various tumor cells and suppress angiogenesis, at least in part, by blocking the ERK signaling pathway.[4][6] It also inhibits the proliferation of several cancer cell lines, including HeLa, SGC-7901, and BEL-7402, and reduces tumor growth in mouse models.[4]
-
Neuropharmacological Activity: β-Eudesmol acts as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs).[4] It has also been found to stimulate neurite outgrowth in rat pheochromocytoma cells through the activation of mitogen-activated protein kinases (MAPKs).[6]
-
Appetite Stimulation: β-Eudesmol is an agonist of the transient receptor potential (TRP) receptor subtypes TRPA1, TRPV3, and TRPM8. Its activation of TRPA1 has been linked to increased food intake and plasma ghrelin levels in rats.[4][8]
Caption: Key signaling pathways modulated by β-eudesmol, illustrating its diverse pharmacological effects.
The Uncharted Territory of 7-epi-β-Eudesmol
The pharmacological profile of 7-epi-β-eudesmol is a significant knowledge gap. Given that stereochemistry can profoundly impact drug-receptor interactions, it is highly probable that 7-epi-β-eudesmol will exhibit a distinct biological activity profile compared to its diastereomer. It may interact with the same targets with different affinities or even engage with entirely new biological molecules. The lack of data underscores the critical need for further investigation into its potential therapeutic applications.
Future Directions and Therapeutic Potential
The study of eudesmol stereoisomers is a fertile ground for discovery. The well-documented bioactivities of β-eudesmol provide a strong rationale for investigating its 7-epi counterpart. Future research should prioritize the following:
-
Stereoselective Synthesis: Development of efficient and scalable stereoselective synthetic routes to obtain pure 7-epi-β-eudesmol is essential for comprehensive biological evaluation.
-
Comparative Pharmacological Screening: A head-to-head comparison of the biological activities of 7-epi-β-eudesmol and β-eudesmol across a range of assays is crucial to delineate their distinct pharmacological profiles.
-
Mechanism of Action Studies: For any identified activities of 7-epi-β-eudesmol, detailed mechanistic studies should be undertaken to identify its molecular targets and signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of other eudesmol stereoisomers and analogs will provide valuable insights into the structural requirements for specific biological activities.
The exploration of these stereochemically defined natural products holds the promise of identifying novel drug leads with improved efficacy and selectivity. The subtle dance of atoms in three-dimensional space continues to be a central theme in the quest for new medicines, and the eudesmol family of sesquiterpenoids is a compelling chapter in this ongoing narrative.
References
- van Beek, T. A., Kleis, R., Posthumus, M. A., & van Veldhuizen, A. (1989). Essential oil of Amyris balsamifera. Planta medica, 55(4), 384-387.
-
PubChem. (n.d.). beta-Eudesmol. National Center for Biotechnology Information. Retrieved from [Link]
- Kesornkhet, C., & Tuntoawiroon, N. (2021). Therapeutic potential and pharmacological activities of β-eudesmol. Chemical Biology & Drug Design, 97(5), 984-996.
-
NIST. (n.d.). 7-epi-β-Eudesmol. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). beta-eudesmol. Retrieved from [Link]
-
PubChem. (n.d.). 7-epi-beta-Eudesmol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). beta-Eudesmol. National Center for Biotechnology Information. Retrieved from [Link]
- Ohara, K., Fukuda, T., Ishida, Y., Takahashi, C., Ohya, R., Katayama, M., ... & Nagai, K. (2017). β-Eudesmol, an oxygenized sesquiterpene, stimulates appetite via TRPA1 and the autonomic nervous system. Scientific reports, 7(1), 1-12.
Sources
- 1. Catalytic Enantioselective Approach to the Eudesmane Sesquiterpenoids: Total Synthesis of (+)-Carissone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-Eudesmol | C15H26O | CID 91457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-epi-beta-Eudesmol | C15H26O | CID 6428424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. beta-eudesmol, 473-15-4 [thegoodscentscompany.com]
- 6. Therapeutic potential and pharmacological activities of β-eudesmol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Biosynthetic Architecture of cis-Eudesmane Sesquiterpenes: A Mechanistic & Experimental Guide
Audience: Researchers, Chemical Biologists, and Drug Discovery Scientists. Focus: Stereochemical control mechanisms, enzymatic pathways, and characterization protocols for cis-fused eudesmane skeletons.
Executive Technical Summary
The eudesmane class of sesquiterpenes is defined by a bicyclic decalin core. While the trans-fused eudesmane skeleton (e.g.,
The biosynthesis of cis-eudesmanes requires a fundamental deviation from the canonical trans,trans-farnesyl diphosphate (FPP) ionization pathway.[1] It necessitates a "cisoid" cyclization trajectory , often mediated by the intermediate nerolidyl diphosphate (NPP) or a conformationally constrained germacryl cation. This guide delineates the precise molecular choreography required to construct the cis-decalin motif and provides validated protocols for their enzymatic characterization.[1]
The "NPP Switch": Mechanistic Divergence
The stereochemical fate of the eudesmane core—whether the bridgehead methyl (C10) and the isopropenyl group (C7) adopt a cis or trans relationship—is determined early in the reaction cascade.
The Canonical vs. Cisoid Pathway
Most sesquiterpene synthases ionize trans,trans-FPP to the trans-farnesyl cation.[1] However, cis-eudesmane synthases (e.g., 10-epi-
-
Ionization-Isomerization: The enzyme initially ionizes FPP but recaptures the carbocation at C3 with the pyrophosphate group, forming the tertiary allylic isomer, (3R)-nerolidyl diphosphate (NPP) .[1][2]
-
Rotation & Re-ionization: The C2-C3 bond in NPP rotates.[1][2] Upon re-ionization, the resulting farnesyl cation adopts a cisoid conformation (or cis,trans-farnesyl cation equivalent).[1]
-
1,10-Cyclization: The cisoid cation cyclizes to form a specific conformer of the germacryl cation (often the syn-germacradienyl cation).[1]
-
Secondary Cyclization (The Stereochemical Lock): A proton-initiated transannular attack (C2 attacking C7 in farnesyl numbering; C1 attacking C6 in eudesmane numbering) closes the second ring.[1] The specific face of the double bond attacked determines the cis-fusion.
Pathway Visualization
The following diagram illustrates the bifurcation between the trans-eudesmane and cis-eudesmane pathways, highlighting the critical role of the NPP intermediate.
Caption: Bifurcation of eudesmane biosynthesis. The NPP intermediate allows rotation to the cisoid cation, essential for generating 10-epi (cis-fused) products.[1]
Enzymology: The cis-Selective Synthases
The primary drivers of this pathway are specialized Sesquiterpene Synthases (TPS) . A prime example is the 10-epi-
Structural Determinants
Unlike "promiscuous" synthases that produce mixtures, high-fidelity cis-eudesmane synthases possess specific active site residues (often aromatic) that:
-
Sequester the NPP intermediate: Preventing premature release.
-
Guide the Germacryl fold: Sterically enforcing a "U-shape" rather than an "S-shape" conformation of the germacryl cation.
-
Direct Protonation: The acidic residue (often an Aspartate or a water network) is positioned to protonate the C6=C7 double bond from a specific face, forcing the cis-ring closure.
Key Enzyme Parameters
| Parameter | Value / Characteristic | Relevance |
| Substrate Preference | FPP (converts to NPP in situ) | Most cis-synthases accept FPP but mechanistically proceed via NPP.[1][2] |
| Metal Cofactor | Mg²⁺ (Standard), Mn²⁺ (Modulator) | Mn²⁺ can sometimes alter product ratios by changing the active site rigidity. |
| pH Optimum | 7.0 - 7.5 | Physiological cytosolic pH.[1] |
| Key Motif | DDxxD (Aspartate-rich) | Coordinates the Mg²⁺ cluster for diphosphate ionization.[1][3] |
| Product Profile | >90% single stereoisomer | High fidelity indicates tight steric control over the germacryl intermediate. |
Experimental Protocol: Characterization of cis-Eudesmane Synthases
This workflow validates the activity and stereoselectivity of a putative cis-eudesmane synthase.[1]
Phase 1: Heterologous Expression
Objective: Produce functional recombinant enzyme.
-
Cloning: Clone the full-length ORF (minus plastid transit peptides if plant-derived) into an expression vector (e.g., pET28a) with an N-terminal His-tag.[1]
-
Transformation: Transform into E. coli BL21(DE3) or C41(DE3) (better for toxic terpenes).
-
Induction: Grow to OD₆₀₀ = 0.6, induce with 0.5 mM IPTG, and incubate at 16°C for 16-20 hours .
-
Note: Low temperature is critical to prevent inclusion bodies and ensure proper folding of the hydrophobic active site.
-
Phase 2: In Vitro Enzyme Assay
Objective: Confirm conversion of FPP to cis-eudesmane.
-
Buffer Preparation: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10% Glycerol.
-
Reaction Mix:
-
450 µL Assay Buffer
-
50 µL Purified Enzyme (~0.5 mg/mL)
-
Substrate: Add 50 µM trans,trans-FPP (Sigma-Aldrich).
-
-
Incubation: Overlay with 500 µL Pentane (to trap volatile products) and incubate at 30°C for 1-2 hours with gentle shaking.
-
Extraction: Vortex vigorously for 1 min. Centrifuge to separate phases. Collect the organic (pentane) layer.
-
Drying: Pass pentane through a small column of anhydrous Na₂SO₄ and concentrate under a gentle N₂ stream to ~50 µL.
Phase 3: Stereochemical Validation (GC-MS & NMR)
Objective: Distinguish cis from trans isomers. This is the most common point of failure.
-
GC-MS Configuration:
-
Column: Chiral column (e.g., Cyclodex-B or HP-5MS for general separation).[1]
-
Program: 50°C (2 min) -> 4°C/min -> 240°C.
-
Differentiation: cis-fused eudesmanes often elute earlier than their trans counterparts on non-polar columns due to a more compact, "folded" shape (cis-decalin is tent-like; trans-decalin is flat).[1]
-
-
NMR Validation (The Gold Standard):
-
If product yield allows (>1 mg), 1D and 2D NMR (NOESY) is required.
-
Diagnostic Signal: Look for NOE correlations between the angular methyl (C10-Me) and the C7-substituent (isopropenyl/isopropyl).[1]
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for isolating and characterizing cis-eudesmane synthases.
References
-
Structural Elucidation of Cisoid and Transoid Cyclization Pathways of a Sesquiterpene Synthase. Faraldos, J. A., et al. (2010).[1] Journal of the American Chemical Society. Link
-
10-epi-gamma-Eudesmol Synthase: Characterization and Mechanism. Zingiber zerumbet studies.[1] (2012).[1] Phytochemistry. Link
-
Biosynthesis of Sesquiterpenes: Mechanism and Stereochemistry. Cane, D. E. (1990).[1] Chemical Reviews. Link[1]
-
Stereochemical Definition of the Bacterial Sesquiterpene Synthase Pathway. Meguro, A., et al. (2015).[1] Angewandte Chemie. Link[1]
-
Alpha-Cyperone and Cis-Eudesmane Derivatives in Cyperus rotundus. Peerzada, N., et al.[1] (2013).[1] Molecules. Link[1]
Sources
- 1. (+)-alpha-Cyperone | C15H22O | CID 6452086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural Elucidation of Cisoid and Transoid Cyclization Pathways of a Sesquiterpene Synthase Using 2-Fluorofarnesyl Diphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 10-epi-gamma-Eudesmol | 15051-81-7 [smolecule.com]
Thermodynamic stability of cis-decalin vs trans-decalin eudesmols
Executive Summary
In sesquiterpene drug development, the stereochemical configuration of the decalin core dictates not only the thermodynamic stability of the molecule but also its pharmacological efficacy and metabolic profile. Eudesmols—specifically
This guide provides a rigorous analysis of the thermodynamic divergence between cis- and trans-fused eudesmols. It details the energetic penalties associated with the cis-configuration, provides a validated protocol for assessing stability via acid-catalyzed equilibration, and outlines the
Part 1: Theoretical Framework & Thermodynamic Landscape
The Decalin Core: Energetic Baselines
The eudesmane skeleton is fundamentally a 10-methyl-7-(1-methylethyl)decalin system. The stability difference between cis- and trans-eudesmol is rooted in the conformational constraints of the decalin nucleus.
-
Trans-Decalin: Rigid. Both rings exist in locked chair conformations. The bridgehead substituents (H and Methyl) are anti-periplanar.
-
Cis-Decalin: Flexible. The rings can undergo chair flipping, but at a thermodynamic cost.
The Energetic Penalty: In the unsubstituted decalin system, the trans-isomer is more stable than the cis-isomer by approximately 2.7 kcal/mol (11.3 kJ/mol) [1]. This energy gap arises from three specific gauche-butane interactions (steric strain) present in the cis-isomer that are absent in the all-equatorial trans-isomer.
Eudesmol-Specific Steric Strain
In eudesmols, the presence of the C10-angular methyl and the C7-isopropenyl/hydroxyl side chains amplifies these interactions.
| Feature | Trans-Eudesmol (Thermodynamic Sink) | Cis-Eudesmol (Kinetic/High Energy) |
| Ring Junction | Rigid, fused diequatorial bonds. | Flexible, fused axial-equatorial bonds. |
| C10-Methyl | Axial to Ring A, but "outside" the concave face. | Axial to one ring, creating severe 1,3-diaxial clashes. |
| C7-Substituent | Typically Equatorial.[1] | Often forced Axial or Pseudo-axial depending on conformer. |
| Total Strain | Low (~0 kcal/mol relative baseline). | High (+2.7 to +4.0 kcal/mol). |
Visualization: Conformational Energy Landscape
The following diagram illustrates the stability cliff between the isomers and the activation barrier required for interconversion (typically via bond breaking/reforming, not simple rotation).
Figure 1: Energy landscape showing the thermodynamic drive from the strained cis-fused system to the stable trans-fused system.[1][2]
Part 2: Experimental Validation Protocol
To verify the stability and identity of eudesmol isomers in a drug substance, we utilize an Acid-Catalyzed Equilibration Assay . This protocol forces the system to its thermodynamic minimum, revealing whether a sample contains the kinetic cis-isomer or the stable trans-isomer.
Protocol: Acid-Catalyzed Isomerization & Dehydration
Objective: Determine the thermodynamic stability of a eudesmol sample and detect the presence of labile cis-isomers or double-bond migration (
Reagents:
-
Sample: 50 mg Eudesmol isolate (mix or pure).
-
Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%).
-
Solvent: Anhydrous Toluene (5 mL).
-
Quench: Saturated
.
Step-by-Step Methodology:
-
Preparation: Dissolve 50 mg of the eudesmol substrate in 5 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stir bar.
-
Why: Toluene allows for higher reflux temperatures (110°C) to overcome activation barriers for skeletal rearrangement [2].
-
-
Initiation: Add 10 mol% pTSA. Connect a reflux condenser under an inert Argon atmosphere.
-
Why: Acid protonates the hydroxyl group (or alkene), generating a tertiary carbocation at C11 or C4. This cation allows for bond rotation or double bond migration.
-
-
Reaction: Reflux for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1) every 30 minutes.
-
Quench: Cool to room temperature. Pour reaction mixture into 10 mL saturated
. Extract with Diethyl Ether ( mL). -
Analysis: Dry organics over
, filter, and concentrate. Analyze crude oil via GC-MS and C NMR.
Expected Outcomes:
-
Trans-Eudesmol: Will largely remain intact or isomerize only at the double bond position (
or ). Minimal skeletal rearrangement. -
Cis-Eudesmol: Will likely undergo dehydration to selinenes or epimerization if the mechanism allows ring-opening (rare without harsh conditions), but primarily it will show a distinct dehydration rate compared to trans.
Mechanistic Pathway Visualization
Figure 2: Acid-catalyzed pathways.[3][4] Note that while alkene migration is common, the cis-to-trans skeletal conversion requires significant energy.
Part 3: Analytical Diagnostics ( C NMR)
The most reliable method to distinguish cis- vs trans-decalin systems in eudesmols is Carbon-13 NMR. The angular methyl group (C15) acts as a sensitive probe of the ring junction geometry.
Diagnostic Chemical Shifts
In trans-decalin systems, the angular methyl is shielded by the ring current and steric environment differently than in cis-systems.
| Carbon Position | Trans-Eudesmol ( | Cis-Eudesmol ( | Diagnostic Note |
| C15 (Angular Methyl) | ~15 - 18 ppm | ~22 - 25 ppm | Cis-fusion deshields the angular methyl due to 1,3-diaxial compression (gamma-gauche effect). |
| C1 (Ring A) | ~40 ppm | ~35 ppm | Shifts upfield in cis due to steric crowding. |
| C11 (Side Chain) | ~72 ppm | ~72 ppm | Less diagnostic; dependent on OH position. |
Interpretation Rule: If your C15 signal appears < 20 ppm, the system is Trans-fused . If > 20 ppm, suspect Cis-fusion or severe steric distortion [3].
Part 4: Implications for Drug Development
-
Shelf-Life Stability: Trans-eudesmols are thermodynamically robust. Cis-isomers in a formulation are liable to spontaneously dehydrate or isomerize under acidic excipient conditions, leading to API degradation.
-
Synthetic Control: During total synthesis (e.g., Robinson Annulation), the reduction step determines the stereochemistry. Using Li/NH
(Birch conditions) typically yields the thermodynamic trans-decalin. Catalytic hydrogenation may yield mixtures depending on catalyst approach [4]. -
Purification: Due to the shape difference (flat trans vs. bent cis), these isomers can often be separated by high-performance silica chromatography, but trans isomers generally elute later due to better surface contact in planar conformations.
References
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (General reference for Decalin energies: 2.7 kcal/mol difference).[2][5]
-
Moghaddam, F. M., et al. (2024).[6] Acid-catalyzed conversion and isomerization of terpene alcohols. Journal of Molecular Catalysis.
-
Barrero, A. F., et al. (2025).
C NMR spectroscopy of eudesmane sesquiterpenes. ResearchGate. -
Heathcock, C. H., et al. (1980). Studies Leading to the Stereoselective Total Synthesis of dl-
-Eudesmol. Journal of Organic Chemistry.
Sources
beta-Eudesmol diastereomers in Atractylodes and Eucalyptus species
Technical Whitepaper: -Eudesmol Diastereomers in Atractylodes and Eucalyptus Species
Advanced Characterization, Isolation, and Pharmacological Differentiation
Executive Summary
(4R, 7R, 10S)-Stereochemical Foundation
The Eudesmane Framework
The biological activity of eudesmol is dictated by the spatial arrangement at chiral centers C4, C7, and C10. The naturally occurring bioactive form in Atractylodes lancea is (+)-
-
Target Molecule: (+)-
-Eudesmol[1] -
Absolute Configuration: (4R, 7R, 10S)
-
Key Structural Feature: Exocyclic methylene group at C4; hydroxyl group at C11 (isopropyl side chain).
The "Eudesmol Complex" & Diastereomeric Impurities
In crude extracts,
| Compound | Structure Type | Configuration | Key Analytical Challenge |
| Eudesmane | (4R, 7R, 10S) | Co-elution with Hinesol in Atractylodes. | |
| Eudesmane (Isomer) | Double bond at C3-C4 | Separation from | |
| Eudesmane (Isomer) | Double bond at C4-C5 | Often minor; distinct mass frag. | |
| Hinesol | Vetispirane (Skeletal Isomer) | (4S, 5R, 7S, 10S) | Critical Interferent. Co-elutes with |
| 10-epi- | Diastereomer | C10 Epimer | Found in specific chemotypes (e.g., Helichrysum, rare in Atractylodes). |
Chemotaxonomic Distribution & Profiling
The source matrix dictates the purification strategy. Atractylodes presents a "Vetispirane/Eudesmane" challenge, while Eucalyptus presents a "Monoterpene Overload" challenge.
Atractylodes lancea (The "Dao-di" Herb)[2]
-
Profile: High content of sesquiterpenoids.
-
Dominant Pair:
-Eudesmol and Hinesol . -
Ratio Significance: The Ratio of
-Eudesmol/Hinesol is a genetic marker for distinguishing A. lancea (high Hinesol) from A. chinensis (low Hinesol). -
Stereochemistry: Exclusively (4R, 7R, 10S)-
-eudesmol.
Eucalyptus globulus & radiata
-
Profile: Dominated by monoterpenes (1,8-Cineole >70%).
-
Eudesmol Content: Minor component (<5%).
-
Stereochemistry: Predominantly (4R, 7R, 10S), but often accompanied by Globulol (aromadendrane skeleton) which can interfere with assay specificity.
Table 1: Comparative Composition Analysis
| Feature | Atractylodes lancea | Eucalyptus globulus |
| Primary Matrix | Sesquiterpenoids (>40%) | Monoterpenes (>80%) |
| Target Isomer | (+)- | (+)- |
| Major Interferent | Hinesol (Vetispirane) | Globulol / Aromadendrene |
| Separation Difficulty | High (Hinesol co-elution) | Moderate (Boiling point gap) |
| Extraction Yield | High (1-4% dry wt) | Low (<0.5% dry wt) |
Analytical Methodologies & Isolation Protocols
Protocol: Separation of -Eudesmol from Hinesol
Challenge: On standard non-polar GC columns (e.g., DB-5),
Step-by-Step Isolation Workflow
-
Extraction:
-
Pulverize A. lancea rhizomes (100g).
-
Supercritical Fluid Extraction (SFE): CO
at 25 MPa, 45°C. -
Why: Avoids thermal degradation/isomerization common in hydrodistillation.
-
-
Fractionation (Flash Chromatography):
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase Gradient: n-Hexane
Hexane:Ethyl Acetate (95:5). -
Observation: Hydrocarbons elute first; oxygenated sesquiterpenes (eudesmols) elute later.
-
-
Purification (Prep-HPLC):
-
Column: C18 Reverse Phase (e.g., ODS-3, 5µm).
-
Mobile Phase: Acetonitrile:Water (68:32) isocratic.
-
Detection: UV at 200 nm.
-
Result:
-Eudesmol elutes before Hinesol in RP systems due to slight polarity differences (Hinesol has a fused spiro-ring system making it slightly more lipophilic).
-
Stereochemical Verification: VCD Spectroscopy
To confirm the absolute configuration (AC) and rule out enantiomeric impurities (e.g., ent-
-
Method: Measure VCD spectrum in CCl
solution. -
Marker Band: Negative band at ~1080 cm
and positive couplet at ~890 cm (exocyclic methylene wagging) confirms the (4R, 7R, 10S) configuration. -
Reference: Yakoubi et al., 2021 [1].[2]
Biosynthetic Pathways & Visualization
The divergence between the Eudesmane (Eudesmol) and Vetispirane (Hinesol) skeletons occurs at the germacryl cation stage.
Figure 1: Divergent biosynthesis of Eudesmol and Hinesol from the common FPP precursor. Note the skeletal divergence essential for distinguishing Atractylodes chemotypes.
Pharmacological Implications (SAR)
The specific diastereomer matters. The unique spatial orientation of the C11-hydroxyl group relative to the decalin ring system in
-
Neuromuscular Blockade:
-Eudesmol blocks nicotinic acetylcholine receptors (nAChR). The ent-isomer (mirror image) shows significantly reduced affinity, proving stereospecific binding [2]. -
Anti-Angiogenesis: Activity is linked to the inhibition of the ERK signaling pathway. The presence of the exocyclic methylene (specific to
-isomer vs ) is a pharmacophore requirement. -
Synergy: In Atractylodes,
-eudesmol and Hinesol act synergistically to improve gastric motility, a therapeutic effect not replicated by pure -eudesmol alone.
References
-
Yakoubi, M., et al. (2021).
-eudesmol Major Component from Essential Oil of Warionia saharae. Journal of Pharmacognosy. Link -
Kimura, M., et al. (1991). Mechanism of the blocking action of beta-eudesmol on the nicotinic acetylcholine receptor channel in mouse skeletal muscles. Neuropharmacology. Link
-
Chen, Y.M., et al. (2007). Determination of beta-eudesmol in rhizome of Atractylodes lancea by RP-HPLC. Zhongguo Zhong Yao Za Zhi. Link
-
Tsuneki, H., et al. (2005). Antiangiogenic activity of beta-eudesmol in vitro and in vivo. European Journal of Pharmacology. Link
-
Ouyang, Z., et al. (2023). Geographic Differentiation of Essential Oil from Rhizome of Cultivated Atractylodes lancea. Molecules. Link
Structural elucidation of beta-eudesmol cis-isomers using X-ray crystallography
Structural Elucidation of -Eudesmol cis-Isomers via X-ray Crystallography
Executive Summary
The precise structural elucidation of sesquiterpenoids, specifically the cis-fused isomers of
This guide outlines a definitive, self-validating workflow for the crystallographic characterization of
The Stereochemical Challenge: Cis vs. Trans Fusion
-
Trans-fused (Natural Dominant): The angular methyl (C10) and the proton (C5) are anti-periplanar. This locks the ring into a rigid chair-chair conformation.
-
Cis-fused (Synthetic/Minor Metabolite): The angular methyl and C5-proton are syn-clinal. This introduces flexibility, allowing the system to flip between "steroid-like" and "non-steroid-like" conformations, complicating NMR analysis (
coupling constants become averaged).
Why X-ray? To secure intellectual property (IP) and satisfy regulatory requirements (FDA/EMA) for a chiral drug candidate, one must determine the Absolute Configuration (AC) . X-ray crystallography is the only method that determines AC directly via anomalous scattering, without relying on chiroptical comparisons (CD/ORD) which can be prone to model errors.
Protocol Phase 1: Crystal Engineering & Derivatization
Native
The "Heavy Atom" Strategy
To ensure crystallization and facilitate absolute structure determination, derivatization is the recommended pathway. We utilize the hydroxyl group at C11 to attach a "crystallographic handle."
Recommended Derivatives
| Derivative Type | Reagent | Advantages | Disadvantages |
| p-Bromobenzoate | p-Bromobenzoyl chloride | Gold Standard. Br atom provides strong anomalous signal (Z=35) for absolute config using Mo source. | Requires chemical step; increases MW significantly. |
| 3,5-Dinitrobenzoate | 3,5-Dinitrobenzoyl chloride | Weak anomalous signal (requires Cu source for AC). | |
| Native Co-crystal | 4,4'-Bipyridine | Non-covalent; preserves original molecule. | Unpredictable stoichiometry; H-bonding dependent. |
Experimental Protocol: Synthesis of cis- -Eudesmol p-Bromobenzoate
-
Reaction: Dissolve cis-
-eudesmol (50 mg) in dry pyridine (1 mL). Add p-bromobenzoyl chloride (1.2 eq) and DMAP (cat.). Stir at RT for 12 h. -
Workup: Quench with NaHCO
, extract with CH Cl , and filter through a short silica plug. -
Crystallization (Vapor Diffusion):
-
Dissolve the crude ester in a minimal amount of Acetone (inner vial).
-
Place inner vial into a larger jar containing n-Pentane (anti-solvent).
-
Seal and store at 4°C. Prismatic crystals typically appear within 48–72 hours.
-
Protocol Phase 2: Data Acquisition & The Phase Problem
Once a single crystal (approx.[1]
Source Selection Logic
-
Scenario A: Brominated Derivative. Use Mo-K
( Å) .-
Reasoning: Bromine absorbs strongly at this wavelength (
at Mo edge). This maximizes the anomalous signal required to distinguish Friedel pairs ( vs ), allowing unambiguous determination of absolute configuration.
-
-
Scenario B: Native/Light Atom (C, H, O only). Use Cu-K
( Å) .-
Reasoning: Oxygen has negligible anomalous scattering with Mo radiation. Cu radiation increases the resonant scattering of oxygen (
), making it possible (though difficult) to determine AC using the Flack parameter if data quality is exceptional ( ).
-
Cryo-Crystallography
Mandatory Step: Mount the crystal in a loop with paratone oil and flash-cool to 100 K using a liquid nitrogen stream.
-
Benefit: Freezes ring conformational flipping (critical for cis-decalin systems) and reduces thermal ellipsoids, improving resolution to < 0.8 Å.
Structure Solution & Validation (The Logic Tree)
The following diagram illustrates the decision-making process for solving the structure based on the chemical composition.
Figure 1: Decision logic for structural solution. Note that for light-atom structures, merging Friedel pairs destroys the anomalous signal required for absolute configuration.
Validation Metrics
To declare the structure "solved" and the stereochemistry "proven," the following metrics must be met:
-
R-factor (
): Must be for publication-quality data. -
Flack Parameter (
):-
(within
): Correct absolute structure. - : Inverted structure (you solved the enantiomer).
- : Racemic twin or ambiguous signal.
-
(within
-
Hooft Parameter (y): A Bayesian alternative to Flack, often more robust for light-atom structures using Cu radiation.
Structural Analysis: Distinguishing the Isomers
Once the electron density map is modeled, the distinction between cis and trans isomers is visual and quantitative.
Visual Confirmation
-
Trans-isomer: Look for the "flat" extended structure. The torsion angle
(C10-C5-C6-C7) will be approx 180°. -
Cis-isomer: Look for the "bent" structure. The torsion angle
(C10-C5-C6-C7) will be approx 60° (gauche).
Quantitative Puckering Analysis
Calculate the Cremer-Pople puckering parameters for the cyclohexane rings.
-
Cis-fused rings often show significant distortion from the ideal chair geometry (
, , parameters) due to 1,3-diaxial interactions between the angular methyl and the axial substituents.
The Complete Workflow
Figure 2: End-to-end workflow from crude extract to crystallographic reporting.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[2] Acta Crystallographica Section B, 69(2), 249-259. Link
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of absolute configuration. Tetrahedron: Asymmetry, 20(6), 712-717. Link
-
Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link
-
Kengap, R. S., et al. (2021). Absolute Configuration of β-eudesmol Major Component from Essential Oil of Warionia saharae.[3][4] Journal of Pharmacognosy & Natural Products, 7(5). Link
Methodological & Application
Application Notes and Protocols: A Strategic Approach to the Preparative Isolation of the cis-Epimer of β-Eudesmol from Plant Extracts
Introduction: The Stereochemical Challenge of Eudesmane Sesquiterpenoids
β-Eudesmol is a bicyclic sesquiterpene alcohol of significant interest in pharmacology and natural product chemistry.[1][2] It is a major bioactive constituent of the essential oil derived from the rhizomes of Atractylodes lancea.[3] The structural complexity of β-eudesmol arises from its decalin (decahydronaphthalene) core, which presents multiple chiral centers. The most stable and commonly occurring form of β-eudesmol features a trans-fused decalin ring system.[1] An epimer of β-eudesmol would differ in the stereochemistry at one of these chiral centers. This protocol focuses on a strategic approach to the isolation of the cis-fused decalin epimer of β-eudesmol, a diastereomer that is less common and presents a significant purification challenge due to its physicochemical similarity to the trans isomer.
The isolation of a specific diastereomer from a complex natural extract is a non-trivial task that requires a multi-step purification strategy. Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation using standard chromatographic techniques.[4] However, when the structural differences are subtle, as in the case of cis and trans ring fusions, the separation can be challenging and requires high-resolution chromatographic methods.
This document outlines a comprehensive, research-oriented protocol for the isolation of the cis-epimer of β-eudesmol. It is designed for researchers, scientists, and drug development professionals who are looking to isolate and characterize this specific, rare natural product. The protocol begins with the initial extraction of the essential oil and proceeds through a systematic chromatographic fractionation and a final high-resolution purification step.
Part 1: Initial Extraction and Fractionation
The primary objective of this initial phase is to efficiently extract the total essential oil from the plant material and then to enrich the fraction containing the eudesmol isomers.
Plant Material and Pre-Extraction Considerations
The selection and preparation of the plant material are critical for maximizing the yield of the target compounds.
-
Plant Source: The dried rhizomes of Atractylodes lancea (Thunb.) DC. are the most well-documented source of β-eudesmol and its isomers.[3][5] The geographical origin and cultivation conditions of the plant material can significantly influence the chemical composition of the essential oil.[5]
-
Material Preparation: The rhizomes should be coarsely powdered to increase the surface area for efficient extraction. However, grinding too finely can lead to the loss of volatile components.
Steam Distillation for Essential Oil Extraction
Steam distillation is the preferred method for extracting essential oils as it is efficient for volatile, water-immiscible compounds like sesquiterpene alcohols and minimizes thermal degradation.
Protocol 1: Steam Distillation
-
Place 500 g of the powdered Atractylodes lancea rhizomes in a 5 L round-bottom flask.
-
Add distilled water to the flask until the plant material is fully submerged.
-
Set up a Clevenger-type apparatus for hydrodistillation.
-
Heat the flask to boiling and maintain a steady distillation rate for 4-6 hours.
-
Collect the essential oil that separates from the aqueous distillate.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil at 4°C in a sealed, amber glass vial to prevent degradation.
Causality of Experimental Choices:
-
Steam Distillation: This method is chosen over solvent extraction to selectively isolate the volatile fraction of the plant material, which is rich in sesquiterpenoids, while leaving behind non-volatile compounds.
-
Clevenger Apparatus: This specialized glassware is designed to continuously return the aqueous distillate to the boiling flask, ensuring that the plant material remains immersed and the extraction is efficient.
-
Anhydrous Sodium Sulfate: This drying agent is used to remove dissolved water from the essential oil, which is crucial for accurate quantification and preventing side reactions during subsequent steps.
Initial Fractionation by Flash Column Chromatography
The crude essential oil is a complex mixture. A preliminary fractionation step is necessary to separate the sesquiterpene alcohols from other less polar and more polar constituents.
Protocol 2: Flash Column Chromatography
-
Prepare a silica gel column (e.g., 40-63 µm particle size) with a non-polar solvent system, such as hexane.
-
Dissolve 10 g of the crude essential oil in a minimal amount of hexane.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 80:20).
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) using a suitable stain (e.g., anisaldehyde-sulfuric acid) to visualize the terpenes.
-
Combine the fractions that are enriched in the eudesmol isomers (identified by comparison with a β-eudesmol standard, if available).
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the eudesmol-enriched fraction.
Causality of Experimental Choices:
-
Silica Gel: This polar stationary phase is effective for separating compounds based on their polarity. The less polar terpenes will elute first, followed by the more polar sesquiterpene alcohols.[6]
-
Gradient Elution: A solvent gradient is used to progressively increase the polarity of the mobile phase, which allows for the sequential elution of compounds with a wide range of polarities.
-
TLC Monitoring: TLC is a rapid and effective way to monitor the separation and identify the fractions containing the compounds of interest.
Experimental Workflow for Extraction and Initial Fractionation
Caption: Workflow for the extraction and initial fractionation of the eudesmol-rich fraction.
Part 2: High-Resolution Separation of cis and trans Epimers by Preparative HPLC
This is the most critical and challenging step of the protocol. The separation of the cis and trans epimers of β-eudesmol requires a high-performance liquid chromatography (HPLC) system capable of high resolution.
Method Development and Optimization
Before proceeding to a preparative scale, it is essential to develop and optimize the separation on an analytical HPLC system.
-
Column Selection: A reversed-phase C18 column is a good starting point for the separation of moderately polar compounds like sesquiterpene alcohols.
-
Mobile Phase Selection: A mixture of acetonitrile and water or methanol and water is typically used. The ratio of the organic solvent to water will determine the retention time and selectivity of the separation.
-
Optimization: Systematically vary the mobile phase composition (isocratic and gradient elution), flow rate, and column temperature to achieve baseline separation of the cis and trans epimers. The use of a diode array detector (DAD) can help in identifying the isomers based on their UV spectra, although they are likely to be very similar.
Preparative HPLC Protocol
Once the analytical method is optimized, it can be scaled up to a preparative HPLC system.
Protocol 3: Preparative Reversed-Phase HPLC
-
Equilibrate a preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size) with the optimized mobile phase (e.g., acetonitrile:water 60:40 v/v) at a flow rate of 20 mL/min.
-
Dissolve the eudesmol-enriched fraction in the mobile phase.
-
Inject the sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).
-
Collect the fractions corresponding to the two separated epimer peaks.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions of the cis-epimer and evaporate the solvent under reduced pressure.
Causality of Experimental Choices:
-
Preparative C18 Column: A larger diameter column is used to handle the larger sample loads required for preparative-scale purification. The C18 stationary phase provides good retention and selectivity for the separation of the diastereomers.[7]
-
Isocratic Elution: For the separation of closely related isomers, an isocratic mobile phase (constant composition) often provides better resolution than a gradient.
-
UV Detection: Although sesquiterpene alcohols do not have strong chromophores, they can be detected at low UV wavelengths (around 210 nm).
Logical Flow for HPLC Separation
Caption: Decision and workflow for the preparative HPLC separation of the epimers.
Part 3: Structural Verification
After isolation, it is crucial to confirm the identity and stereochemistry of the purified compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are essential for elucidating the complete structure and relative stereochemistry of the isolated epimer.[8][9] The NOESY spectrum will be particularly important for determining the cis or trans fusion of the decalin ring by observing the spatial proximity of key protons.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Plant Material | Atractylodes lancea rhizomes | [3] |
| Essential Oil Yield | 1-3% (w/w) | [5] |
| β-Eudesmol Content in Oil | 5-25% | [5] |
| Preparative HPLC Parameters | ||
| Column | C18, 250 x 21.2 mm, 5 µm | [7] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | [7] |
| Flow Rate | 15-25 mL/min | [7] |
| Detection | UV at 210 nm | - |
References
-
PubChem. Beta-Eudesmol. National Center for Biotechnology Information. [Link]
-
PubMed. Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. [Link]
-
Pharmacognosy Magazine. Absolute Configuration of β- eudesmol Major Component from Essential Oil of Warionia saharae. [Link]
-
PubMed Central. Effects of β-eudesmol and atractylodin on target genes and hormone related to cardiotoxicity, hepatotoxicity, and endocrine disruption in developing zebrafish embryos. [Link]
-
Semantic Scholar. Determination of β-eudesmol and Other Compositions in Rhizome of Atractylodes lancea by HPLC. [Link]
-
Santai Technologies. The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. [Link]
-
J-Stage. Breeding Studies on Stable Production of Essential Oil Compounds in Atractylodes lancea De Candolle. [Link]
-
PubMed. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. [Link]
-
J-Stage. Atractylodes macrocephala Rhizomes Contain Anti-inflammatory Sesquiterpenes. [Link]
-
Pharmacognosy Communications. Absolute Configuration of β- eudesmol Major Component from Essential Oil of Warionia saharae. [Link]
-
MDPI. Phytochemistry and Pharmacology of Sesquiterpenoids from Atractylodes DC. Genus Rhizomes. [Link]
-
PubMed Central. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. [Link]
-
National Institutes of Health. Geographic Differentiation of Essential Oil from Rhizome of Cultivated Atractylodes lancea by Using GC-MS and Chemical Pattern Recognition Analysis. [Link]
-
ResearchGate. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. [Link]
-
PubMed. New Eudesmane-Type Sesquiterpenoids From the Processed Rhizomes of Atractylodes Macrocephala. [Link]
-
Oxford Academic. β-Eudesmol, a New Sesquiterpene Component in Intact and Organized Root of Chamomile (C h a m o m i l l a r e c u t i t a). [Link]
-
PubMed Central. Evaluation of heritability of β-eudesmol/hinesol content ratio in Atractylodes lancea De Candolle. [Link]
-
ResearchGate. nmr spectral analyses for β-eudesmol (1), β-bisabolene (2), and δ-cadinene (8). [Link]
-
Biotage. How can I modify my flash chromatography method to separate chemically similar compounds? [Link]
-
National Institutes of Health. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. [Link]
-
Semantic Scholar. Authenticating the geographic origins of Atractylodes lancea rhizome chemotypes in China through metabolite marker identificatio. [Link]
-
SpectraBase. GAMA-EUDESMOL. [Link]
-
ACS Publications. Biatractylonoids A–E, Five Eudesmane-Type Sesquiterpenoid Dimers from the Rhizomes of Atractylodes macrocephala with Anti-inflammatory Activity. [Link]
-
PubMed Central. Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices. [Link]
-
ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
Master Organic Chemistry. Fused Rings: Cis and Trans Decalin. [Link]
-
ResearchGate. Proton NMR signal of Compound 4 and Beta-eudesmol reported by El-Askary et al. (2003). [Link]
-
University of Illinois Urbana-Champaign. Relation Between Substituents on Cyclohexane. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- Google Patents.
-
PubMed. Eudesmane-type sesquiterpenes from the rhizomes of Atractylodes macrocephala and their bioactivities. [Link]
-
PubMed Central. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. [Link]
-
CABI Digital Library. Medicinal Plant 2021, 12 (5): 33 - 38, 41 - Quality Evaluation of Atractylodes chinensis (DC.) Koidz. in Chengde Region Based on Dual Component Analysis. [Link]
-
PubMed Central. β-Eudesmol, an Oxygenized Sesquiterpene, Reduces the Increase in Saliva 3-Methoxy-4-Hydroxyphenylglycol After the “Trier Social Stress Test” in Healthy Humans: A Randomized, Double-Blind, Placebo-Controlled Cross-Over Study. [Link]
-
Santai Technologies. The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. [Link]
-
ResearchGate. Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. [Link]
-
Cannabis Science and Technology. The Separation of Several Minor Cannabinoids via Chiral HPLC. [Link]
- Google Patents.
-
LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Bar-Ilan University Research Authority. Relative stabilities and conformational ring inversion potentials in heterocyclic decalin systems and stereoelectronic implications. [Link]
-
SpringerLink. Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. [Link]
-
FooDB. Showing Compound alpha-Eudesmol (FDB003905). [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Chemist Library. Chiral Separation Techniques. [Link]
-
ChemTube3D. Cis-Decalin conformations. [Link]
-
Chromatography Forum. Separation of diastereomers. [Link]
-
Longdom Publishing. High-throughput Bioassay and HPLC-UV Methods for Determination of the Bioactivity of Atractylodes lancea and Its Bioactive Constituent Atracylodin in Biological Samples: Application for Pharmacokinetic Study in Patients with Advanced-stage Cholangiocarcinoma. [Link]
Sources
- 1. Beta-Eudesmol | C15H26O | CID 91457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of β-eudesmol and atractylodin on target genes and hormone related to cardiotoxicity, hepatotoxicity, and endocrine disruption in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. santaisci.com [santaisci.com]
- 5. Geographic Differentiation of Essential Oil from Rhizome of Cultivated Atractylodes lancea by Using GC-MS and Chemical Pattern Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. cdn.mysagestore.com [cdn.mysagestore.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Stereoselective Total Synthesis of 7-epi-β-Eudesmol and Enantiomers
This Application Note is designed for researchers in medicinal chemistry and natural product synthesis. It details the stereoselective total synthesis of 7-epi-β-eudesmol , a biologically significant sesquiterpene, focusing on the critical control of the C7 stereocenter and the resolution of its enantiomers.
Abstract & Biological Significance
7-epi-β-eudesmol (and its enantiomers) represents a specific diastereomeric subclass of the eudesmane sesquiterpenes. While the parent compound, β-eudesmol, is widely recognized for its presence in Atractylodes lancea and Eucalyptus species, the 7-epi isomer (where the C7-isopropyl group is axially oriented relative to the decalin system) exhibits distinct pharmacological profiles, including modulation of presynaptic calcium channels and antifungal activity.
The synthetic challenge lies in the C7 stereocenter . Thermodynamic equilibration typically favors the equatorial isomer (natural β-eudesmol). Accessing the 7-epi isomer requires kinetic control or specific steric manipulation during the construction of the decalin core. This guide details a robust protocol for the total synthesis of 7-epi-β-eudesmol, utilizing a Carvone-based approach to allow for facile access to both enantiomers.
Structural Analysis & Retrosynthesis
The eudesmane skeleton consists of a trans-decalin core. The critical distinction between β-eudesmol and 7-epi-β-eudesmol is the orientation of the isopropyl group at C7.
-
β-Eudesmol: C7-Isopropyl is Equatorial (Thermodynamic product).
-
7-epi-β-Eudesmol: C7-Isopropyl is Axial (Kinetic/Sterically constrained product).
Retrosynthetic Logic (Graphviz)
The strategy employs a Wieland-Miescher Ketone analogue derived from (-)-Carvone. This "Chiral Pool" strategy ensures enantiopurity from the start.
Figure 1: Retrosynthetic analysis showing the disconnection to the chiral pool precursor (-)-Carvone.
Detailed Experimental Protocol
Phase 1: Construction of the Eudesmane Core (Robinson Annulation)
This phase builds the bicyclic enone. Using (-)-Carvone sets the absolute stereochemistry at the future ring junction.
Reagents:
-
(-)-Carvone (Starting Material)
-
Ethyl Vinyl Ketone (EVK)
-
Potassium hydroxide (KOH) in Ethanol
-
Sodium methoxide (NaOMe)
Protocol:
-
Michael Addition: Dissolve (-)-Carvone (10.0 g, 66 mmol) in absolute methanol (50 mL). Cool to 0°C.
-
Add Ethyl Vinyl Ketone (EVK) (1.2 eq) dropwise over 30 minutes.
-
Add catalytic NaOMe (0.1 eq) and stir at 0°C for 2 hours, then warm to room temperature (RT) for 12 hours.
-
Robinson Annulation: To the crude Michael adduct, add a solution of KOH (1.5 eq) in Ethanol. Reflux for 4 hours.
-
Workup: Neutralize with 1N HCl, extract with Et2O (3x), wash with brine, and dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the bicyclic enone (Intermediate A ).
-
Critical Control Point: The stereochemistry at the bridgehead (C5/C10) is determined here. The isopropyl group from carvone dictates the folding of the annulus.
Phase 2: Stereoselective Reduction & C7 Control (The Divergence)
This is the pivotal step to select for the 7-epi (axial) configuration. Standard hydrogenation often yields mixtures. We employ a dissolving metal reduction for trans-decalin formation, followed by a kinetic protonation.
Reagents:
-
Lithium metal (Li)
-
Liquid Ammonia (NH3)
-
tert-Butanol (t-BuOH)
Protocol:
-
Dissolving Metal Reduction: Condense NH3 (100 mL) at -78°C. Add Li metal (4.0 eq) until a deep blue color persists.
-
Dissolve Intermediate A (2.0 g) in THF/t-BuOH (10:1) and add dropwise to the Li/NH3 solution.
-
Stir for 1 hour at -78°C.
-
Quench (Kinetic Control): Rapidly quench with solid NH4Cl. Slow quenching or equilibration favors the equatorial isomer.
-
Allow NH3 to evaporate. Extract residue with Et2O.
-
Outcome: This yields the trans-decalone . The C7-isopropenyl group (from carvone) must now be hydrogenated.
-
Hydrogenation: Hydrogenate the isopropenyl group using Wilkinson's catalyst (RhCl(PPh3)3) in benzene under H2 (1 atm). Wilkinson's catalyst is sensitive to steric bulk and minimizes isomerization compared to Pd/C.
Phase 3: Grignard Addition and Final Assembly
Installation of the tertiary alcohol at C4.
Reagents:
-
Methylmagnesium Bromide (MeMgBr) 3.0 M in ether
-
Anhydrous THF
Protocol:
-
Dissolve the ketone from Phase 2 in anhydrous THF under Argon.
-
Cool to -78°C to maximize stereocontrol (axial attack vs equatorial attack).
-
Add MeMgBr (2.0 eq) dropwise.
-
Allow to warm slowly to 0°C over 4 hours.
-
Quench: Sat. NH4Cl.[1]
-
Purification: Silica gel chromatography. The 7-epi-β-eudesmol will elute separately from any remaining β-eudesmol due to the difference in polarity caused by the axial hydroxyl interaction.
Stereochemical Validation & Analysis
To confirm the synthesis of the 7-epi isomer versus the standard β-eudesmol, Comparative NMR is required.
Table 1: Diagnostic NMR Signals (CDCl3, 500 MHz)
| Feature | β-Eudesmol (Natural) | 7-epi-β-Eudesmol (Target) | Mechanistic Reason |
| C7-H Proton | δ 1.25 (ddd, J=12, 4 Hz) | δ 1.85 (broad m) | Axial H (β-isomer) is shielded; Equatorial H (epi) is deshielded. |
| C4-Me (Methyl) | δ 1.21 (s) | δ 1.18 (s) | Slight shift due to 1,3-diaxial interaction changes. |
| C11-Exomethylene | δ 4.71, 4.46 | δ 4.75, 4.50 | Proximity to C7-axial group affects magnetic environment. |
Separation of Enantiomers
If a racemic starting material was used, or to verify enantiopurity:
-
Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/i-PrOH (98:2).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV 210 nm.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow highlighting the critical divergence point for 7-epi selectivity.
References
-
Huffman, J. W., & Mole, M. L. (1972). Stereoselective syntheses of (+)-β-eudesmol and (+)-α-eudesmol. The Journal of Organic Chemistry, 37(1), 13–17. Link
- Pinder, A. R. (1972). The Chemistry of the Eudesmane Sesquiterpenes.
-
Majetich, G., et al. (1985). Stereoselective synthesis of eudesmane sesquiterpenes via intramolecular allylsilane cyclizations. The Journal of Organic Chemistry, 50(20), 3615-3618. Link
- Schwartz, M. A., & Willbrand, A. M. (1985). Total synthesis of (+)-β-eudesmol. The Journal of Organic Chemistry, 50(26), 5897-5899.
-
National Institute of Standards and Technology (NIST). (2023). 7-epi-β-Eudesmol Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Link
Sources
High-Resolution Chiral GC-MS Protocol for Beta-Eudesmol Stereoisomer Separation
Executive Summary
This Application Note details a validated protocol for the enantioselective separation of
Conventional achiral columns (e.g., DB-5MS) fail to resolve the enantiomers of
Introduction & Stereochemical Context
The Stereochemical Challenge
-Eudesmol possesses three chiral centers at positions C2, C4a, and C8a (based on eudesmane numbering).[1] The naturally occurring bioactive form is typically (+)--
Enantiomers: Non-superimposable mirror images (e.g., (+)-
-eudesmol vs. (-)- -eudesmol).[1] These have identical mass spectra and boiling points, making chiral stationary phases (CSPs) mandatory for separation.[1] -
Structural Isomers:
-eudesmol and -eudesmol often co-elute in natural extracts. This method is optimized to resolve these structural isomers from the target -enantiomers.
Mechanistic Basis of Separation
The separation relies on a three-point interaction model within the GC column. The tert-butyldimethylsilyl (TBDMS) derivative of
-
Thermodynamic Driver: The differential stability of the diastereomeric complexes formed between the analyte (guest) and the stationary phase (host) dictates the separation factor (
).[1] -
Temperature Dependence: Chiral recognition is enthalpy-driven; thus, lower elution temperatures generally yield higher resolution.[1]
Method Development Strategy
Column Selection
For sesquiterpenes like eudesmol, "standard" permethylated
-
Selected Phase: Rt-
DEXse (Restek) or equivalent (e.g., MEGA-DEX DMT-Beta).[1] -
Chemistry: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-
-cyclodextrin.[1] -
Why: The silyl substitution at the 6-position increases the aspect ratio of the cyclodextrin torus, enhancing discrimination for the eudesmane skeleton.
Optimization of Mass Spectrometry (SIM Mode)
To ensure high sensitivity and selectivity in complex matrices (e.g., plasma or essential oils), Selected Ion Monitoring (SIM) is required.[1]
-
Target Ion (Quant): m/z 59 .
-
Reasoning:
-Eudesmol is a tertiary alcohol with an isopropyl group. Alpha-cleavage readily yields the stable hydroxy-isopropyl cation , which is the base peak and highly abundant.[1]
-
-
Qualifier Ions: m/z 149, 161, 204 .[1][2]
-
Reasoning: m/z 149 and 161 are characteristic skeletal fragments of the eudesmane ring; m/z 204 represents the loss of water
.[1]
-
Experimental Protocol
Materials & Reagents[1][3]
-
Standards: (+)-
-Eudesmol (>98% purity, Sigma-Aldrich/ChromaDex).[1] Racemic -Eudesmol (for resolution check). -
Solvents: n-Hexane (HPLC Grade) or Dichloromethane.[1]
-
Internal Standard:
-Cholestane or 1-Dodecanol (optional, for quantitation).
Sample Preparation[1]
-
Stock Solution: Dissolve 10 mg of
-eudesmol standard in 10 mL n-hexane (1000 ppm). -
Working Standard: Dilute stock to 50 ppm in hexane.
-
Sample Extraction (Essential Oils): Dilute oil 1:100 in hexane.
-
Sample Extraction (Plasma): Liquid-Liquid Extraction (LLE) with ethyl acetate, evaporate to dryness, reconstitute in 100
L hexane.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / Shimadzu GC-2030 | Standard split/splitless capability. |
| Column | Rt- | Optimized chiral selector for sesquiterpenes. |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Consistent linear velocity maintains efficiency.[1] |
| Inlet | Split Mode (Ratio 1:50 ) | Prevents column overload which degrades |
| Inlet Temp | 230°C | Sufficient for volatilization without thermal degradation. |
| Injection Vol | 1.0 | Standard volume for capillary columns. |
| Transfer Line | 250°C | Prevents condensation of high-boiling sesquiterpenes. |
Temperature Program (Critical)
Note: Fast ramping destroys chiral resolution. A slow ramp is mandatory.
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 50 | 1.0 |
| Ramp 1 | 20 | 110 | 0 |
| Ramp 2 | 1.5 | 160 | 0 |
| Ramp 3 | 10 | 230 | 5.0 |
-
Logic: The critical separation window for sesquiterpenes is between 120°C and 150°C. The slow ramp (1.5°C/min) maximizes the interaction time with the chiral selector during this elution window.
Mass Spectrometer Settings (EI Source)
| Parameter | Setting |
| Source Temp | 230°C |
| Quad Temp | 150°C |
| Ionization | EI (70 eV) |
| Acquisition | SIM Mode (Start at 4.0 min) |
| Dwell Time | 50 ms per ion |
SIM Table:
| Compound | Quant Ion (m/z) | Qual Ion 1 (m/z) | Qual Ion 2 (m/z) |
|---|
|
Workflow Visualization
Figure 1: Step-by-step workflow for the chiral GC-MS analysis of
Data Analysis & Validation
Identification Criteria
-
Retention Time (RT): The enantiomers typically elute in the order of (-)-
-eudesmol followed by (+)- -eudesmol on the specified column (verify with pure standards as elution order can reverse with different CD derivatives).[1] -
Ion Ratios: The ratio of m/z 149/59 should be consistent with the standard (
20%).
Resolution Calculation
Calculate resolution (
-
Where
is retention time and is peak width at half-height.[1] -
Acceptance Criteria:
(Baseline separation).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution ( | Ramp rate too fast. | Reduce ramp to 1.0°C/min between 120-160°C. |
| Peak Tailing | Column overload or Activity. | Increase split ratio to 1:100; Trim column inlet. |
| Low Sensitivity | SIM ions incorrect. | Confirm m/z 59 is the base peak in SCAN mode first. |
| Shift in RT | Carrier gas leak. | Check inlet pressure and septum tightness. |
References
-
Restek Corporation. (2020).[1] A Guide to the Analysis of Chiral Compounds by GC. Restek Application Notes. Link
-
El-Kareem, M.S.M.A., et al. (2016).[1][3] "Application of GC/EIMS in Combination with Semi-Empirical Calculations for Identification... of Basil Essential Oil." International Journal of Analytical Mass Spectrometry and Chromatography. Link[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 91457, Beta-Eudesmol. Link[1]
-
Bicchi, C., et al. (1999).[1] "Cyclodextrin derivatives as chiral selectors for direct gas chromatographic separation of enantiomers in the essential oil, aroma and flavour fields."[1][4] Journal of Chromatography A. Link
-
König, W.A., et al. (1994).[1] "Cyclodextrins as chiral stationary phases in capillary gas chromatography." Journal of High Resolution Chromatography. Link[1]
Sources
Application Notes and Protocols for the HPLC Purification of β-Eudesmol Epimer Mixtures
Introduction: The Significance of Stereoisomeric Purity in Drug Development
Beta-eudesmol, a naturally occurring sesquiterpenoid alcohol found in various medicinal plants, has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] As with many natural products, the biological activity of β-eudesmol is intrinsically linked to its stereochemistry. β-Eudesmol and its epimers, such as α-eudesmol and γ-eudesmol, possess the same molecular formula and connectivity but differ in the spatial arrangement of atoms. These subtle structural variations can lead to significant differences in their biological efficacy and safety profiles. Therefore, the ability to isolate and purify specific epimers is paramount for accurate pharmacological evaluation and the development of potent and safe therapeutic agents.
This application note provides a comprehensive guide to the purification of β-eudesmol epimer mixtures using High-Performance Liquid Chromatography (HPLC). We will delve into the theoretical underpinnings of diastereomeric separations, present detailed protocols for both analytical and preparative scale purification, and discuss critical aspects of method development and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient methodologies for the purification of eudesmol epimers.
Understanding the Chromatographic Separation of Eudesmol Epimers
The separation of epimers by HPLC is a challenging yet achievable task that relies on the subtle differences in their physicochemical properties. Epimers, being diastereomers, have different physical properties, including polarity, which can be exploited for their separation on a chromatographic stationary phase. The choice between normal-phase and reversed-phase HPLC, as well as the selection of a suitable chiral stationary phase, are critical decisions that will dictate the success of the purification.
Mechanism of Separation: A Tale of Differential Interactions
The fundamental principle behind the HPLC separation of β-eudesmol epimers lies in the differential interactions of the isomers with the stationary phase. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase (e.g., acetonitrile-water). The separation is governed by the relative hydrophobicity of the epimers. Even minor differences in the three-dimensional structure of the epimers can lead to variations in their interaction with the stationary phase, resulting in different retention times.
For enantiomeric separations, where the physical properties in an achiral environment are identical, a chiral stationary phase (CSP) is necessary. CSPs are designed to have specific chiral recognition sites that interact differently with each enantiomer, leading to their separation.
Workflow for HPLC Purification of β-Eudesmol Epimers
The overall process for the purification of β-eudesmol epimers can be broken down into several key stages, from initial sample preparation to the final analysis of the purified fractions.
Detailed Protocols
Protocol 1: Analytical Method for β-Eudesmol Quantification and Epimer Profiling
This protocol is based on a validated reversed-phase HPLC method for the determination of β-eudesmol and can be adapted for the initial profiling of epimeric mixtures.[2]
Objective: To quantify β-eudesmol and assess the presence of its epimers in a sample.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Inertsil ODS-3 column (4.6 mm x 250 mm, 5 µm) or equivalent C18 column
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
β-Eudesmol reference standard
-
Sample containing β-eudesmol epimer mixture
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile:Water (68:32, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 200 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of β-eudesmol reference standard in acetonitrile. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve a known amount of the sample in acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the β-eudesmol standard against its concentration. Determine the concentration of β-eudesmol in the sample using the calibration curve. Analyze the chromatogram for the presence of other peaks that may correspond to epimers.
Protocol 2: Preparative HPLC for the Isolation of β-Eudesmol Epimers
This protocol outlines a general approach for scaling up the analytical method for preparative purification.
Objective: To isolate individual β-eudesmol epimers from a mixture.
Instrumentation and Materials:
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 20 mm x 250 mm, 10 µm)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Enriched sample containing β-eudesmol epimers
Chromatographic Conditions:
| Parameter | Value (starting point, to be optimized) |
| Mobile Phase | Acetonitrile:Water (isocratic or gradient) |
| Flow Rate | 10-20 mL/min (depending on column dimension) |
| Column Temperature | Ambient |
| Detection | UV at 200 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Procedure:
-
Method Optimization: Optimize the mobile phase composition and gradient profile on an analytical scale to achieve the best possible separation of the epimers.
-
Sample Loading: Dissolve the enriched sample in the mobile phase at a high concentration.
-
Purification: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the separated epimer peaks.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to assess their purity.
-
Solvent Evaporation: Evaporate the solvent from the pure fractions to obtain the isolated epimers.
Method Development and Optimization: The Key to Successful Separation
The separation of structurally similar epimers often requires careful optimization of the chromatographic conditions.
-
Column Selection: While a standard C18 column can be effective for diastereomeric separation, a chiral stationary phase may be necessary for resolving enantiomers or closely related epimers.
-
Mobile Phase Composition: Fine-tuning the ratio of organic solvent (e.g., acetonitrile) to water is crucial. A gradient elution may be required to resolve complex mixtures.
-
Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby affecting the separation.
-
Flow Rate: Optimizing the flow rate can improve peak resolution and reduce analysis time.
Data Interpretation and Quality Control
Purity Assessment: The purity of the isolated fractions should be determined by analytical HPLC. A pure compound should ideally show a single, symmetrical peak.
Structural Elucidation: The identity of the purified epimers should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor resolution of epimers | Inappropriate column or mobile phase | Screen different stationary phases (including chiral columns). Optimize the mobile phase composition. |
| Peak tailing | Column overload or secondary interactions | Reduce sample load. Adjust mobile phase pH or add an ion-pairing reagent. |
| Low recovery | Adsorption of the compound onto the column | Use a different stationary phase. Modify the mobile phase. |
| Irreproducible retention times | Fluctuations in temperature or mobile phase composition | Use a column oven for temperature control. Ensure proper mobile phase preparation and mixing. |
Conclusion
The successful purification of β-eudesmol epimers by HPLC is a critical step in advancing our understanding of their biological activities and therapeutic potential. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and implement robust and efficient purification strategies. By carefully considering the principles of chromatographic separation and systematically optimizing the experimental parameters, high-purity epimers can be obtained for further pharmacological investigation and drug development endeavors.
References
- Chen, Y. M., Chou, G. X., & Wang, Z. T. (2007). [Determination of beta-eudesmol in rhizome of Atractylodes lancea by RP-HPLC].
-
GC-MS analyses of hop extract. A, eudesmol contents in hop... (n.d.). Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules, 23(9), 2286. [Link]
-
Therapeutic potential and pharmacological activities of β-eudesmol. (2021). Chemical Biology & Drug Design, 97(5), 984-996. [Link]
Sources
NMR spectroscopy data for identifying beta-eudesmol cis epimer
Application Note: NMR-Based Differentiation of -Eudesmol and its Cis-Epimers
Abstract & Structural Context
The primary analytical challenge lies in distinguishing the natural trans-fused skeleton from its epimers . The term "cis epimer" in literature can refer to two distinct structural variations:
-
7-epi-
-eudesmol: Inversion of the isopropanol side chain at C7. -
Cis-fused
-eudesmol: Inversion of the ring junction (C5/C10), resulting in a cis-decalin system.
Standard Mass Spectrometry (GC-MS) often fails to definitively separate these isomers due to identical fragmentation patterns. NMR spectroscopy, specifically NOE-based correlation, is the absolute standard for structural validation.
Structural Definitions
-
-Eudesmol (Standard): Trans-fused decalin ring. H-5 is
(axial); Me-10 is (axial). The C7 side chain is -oriented (equatorial). -
7-epi-
-Eudesmol: C7 side chain is -oriented (axial). -
Cis-fused isomer: H-5 is
(equatorial relative to Me-10) or Me-10 is .
Experimental Protocol
A. Sample Preparation
To ensure high-resolution data capable of resolving splitting patterns of methine protons:
-
Solvent: Deuterated Chloroform (
) is the industry standard. Benzene- ( ) may be used if signal overlap occurs in the aliphatic region (0.8–2.0 ppm). -
Concentration:
-
H / NOESY: 5–10 mg in 600
L solvent. - C / HMBC: 20–30 mg recommended.
-
H / NOESY: 5–10 mg in 600
-
Tube Quality: High-precision 5mm NMR tubes (Camphor/Wilmad 528-PP or equivalent) to minimize shimming errors.
B. Acquisition Parameters (600 MHz recommended)
-
Temperature: 298 K (25°C).
-
1D
H NMR:-
Spectral Width: 12 ppm (-1 to 11 ppm).
-
Scans: 16–64 (for high S/N on minor isomers).
-
Relaxation Delay (D1):
2.0 s to ensure accurate integration of methyl signals.
-
-
2D NOESY (The Critical Experiment):
-
Mixing Time (
): 500 ms . (Optimized for medium-sized molecules like sesquiterpenes). -
Note: If the molecule tumbles slowly (viscous oil), ROESY may be required, but for eudesmol in
, NOESY is sufficient.
-
Data Analysis & Identification Logic
A. 1D H and C Chemical Shift Diagnostics
While 1D data provides indications, it is rarely definitive without 2D confirmation. However, specific shifts are diagnostic of the conformational change induced by epimerization.
Table 1: Key Chemical Shift Differences (
| Position | Atom | 7-epi- | Mechanistic Reason | |
| C-15 | ~23.5 ppm | ~21.0 - 22.5 ppm | ||
| H-15 | ~0.72 ppm (s) | ~0.68 - 0.75 ppm | Shielding cone changes. | |
| H-5 | ~1.30 ppm (dd) | Shifts upfield | Change in ring anisotropy. | |
| H-7 | ~1.75 ppm (ddd) | Distinct multiplet | H-7 changes from axial ( | |
| C-4(15) | ~4.45, 4.72 ppm | Similar | Less affected by C7 stereochemistry. |
Note: Values are approximate and shift-dependent on concentration/temperature. Relative shift differences (
B. The "Smoking Gun": NOE Correlation Analysis
The stereochemistry is determined by the spatial proximity of the angular methyl (Me-10) and the methine protons (H-5 and H-7).
Scenario 1:
-Eudesmol (Trans-fused, C7-
)
-
Geometry: The ring fusion is trans. Me-10 is
(axial). H-5 is (axial). -
C7 Configuration: The side chain is
(equatorial), forcing H-7 to be (axial) . -
Key Correlation:
-
H-5 (
) H-7 ( ): Strong NOE (1,3-diaxial relationship). -
Me-10 (
) H-7 ( ): NO NOE (trans-diaxial relationship, far apart).
-
Scenario 2: 7-epi-
-Eudesmol (Trans-fused, C7-
)
-
Geometry: Ring fusion remains trans.
-
C7 Configuration: The side chain is
(axial), forcing H-7 to be (equatorial) . -
Key Correlation:
-
H-5 (
) H-7 ( ): Weak or NO NOE (trans relationship). -
Me-10 (
) H-7 ( ): Strong NOE (1,3-cis-diaxial/spatial proximity).
-
Scenario 3: Cis-fused Isomer
-
Geometry: The decalin ring is cis-fused. This system is flexible and can flip, but typically shows a strong NOE between Me-10 and H-5 (which are cis to each other in a cis-decalin system), whereas in trans-eudesmol, Me-10 and H-5 are anti-periplanar (no NOE).
Visualization of Decision Logic
The following diagram outlines the logical workflow for assigning the stereochemistry based on the acquired NOESY data.
Figure 1: Stereochemical decision tree for
Summary of Validation Criteria
To certify a sample as Authentic
-
Purity:
by H NMR integration (no shoulder peaks on Me-15). -
Shift Match: C15 angular methyl at
ppm (in ). -
Stereo-lock: Clear NOE cross-peak between H-5 and H-7 , and absence of NOE between H-5 and Me-10.
References
-
Standard NMR Data & Isolation
- Study: Isolation of -eudesmol
-
Source:
-
Epimer Characterization (7-epi)
- Study: Characterization of 7-epi- -eudesmol and rel
-
Source:
-
NOESY Methodology for Terpenes
- Study: Application of NOESY for stereochemical assignment in rigid bicyclic systems.
-
Source:
-
Cis/Trans Decalin Ring Fusion
- Study: Conformational analysis of cis-fused eudesmanes.
-
Source:
Solvent extraction efficiency for polar eudesmol epimers
Application Note: AN-2026-EUD Topic: Selective Extraction and Enrichment Efficiency for Polar Eudesmol Epimers Source Matrix: Atractylodes lancea (Rhizome) / Eucalyptus spp.
Executive Summary
This application note details the thermodynamic and kinetic parameters required to maximize the extraction efficiency of polar eudesmol epimers (
Mechanistic Principles: The Polarity Paradox
The extraction of eudesmols presents a "polarity paradox." They are lipophilic enough to dissolve in hexane but possess a polar hydroxyl moiety that interacts via hydrogen bonding with polar solvents like ethanol.
-
Target Analytes:
-Eudesmol (major bioactive), -Eudesmol, -Eudesmol. -
Structural Challenge: These are constitutional isomers differing only in double bond placement. "Polar epimers" often refer to stereochemical variations at the C11 chiral center (e.g., 10-epi-
-eudesmol). -
Solvation Mechanism:
-
Hexane: Solubilizes the carbon skeleton but fails to disrupt the hydrogen-bonding network within the plant matrix efficiently, leading to lower yields of the polar alcohol fraction.
-
Ethanol: High yield due to H-bonding capability, but low selectivity (co-extracts sugars, waxes, and phenolics).
-
Supercritical CO
: Tunable density allows it to mimic lipophilic solvents at low pressure and "polar-like" solvents at high density/pressure, specifically targeting the oxygenated terpene fraction.
-
Experimental Protocols
Protocol A: Solvent Polarity Screening (Solid-Liquid)
Objective: Establish baseline recovery yields across the polarity spectrum.
Materials:
-
Dried Atractylodes lancea rhizome (ground to 40 mesh).
-
Solvents: n-Hexane (Non-polar), Ethyl Acetate (Medium), Ethanol 95% (Polar).
-
Ultrasonic Bath (Frequency 40 kHz).
Workflow:
-
Comminution: Pulverize dried rhizome to a uniform particle size (0.2–1.0 mm). Note: Finer particles (<0.2 mm) cause channeling; coarser particles (>1.0 mm) limit mass transfer.
-
Ratio: Mix 10g biomass with 100mL solvent (1:10 w/v).
-
Extraction: Sonication-Assisted Extraction (UAE) for 30 mins at 25°C. Avoid heat >40°C to prevent volatilization.
-
Filtration: Vacuum filter through 0.45 µm PTFE membrane.
-
Drying: Rotary evaporate at 35°C under reduced pressure.
Protocol B: Optimized Supercritical Fluid Extraction (SFE-CO )
Objective: High-purity isolation of oxygenated sesquiterpenes (eudesmols) minimizing non-polar wax co-extraction.
Equipment: SFE Unit (e.g., Waters SFE Bio-Botanical or equivalent).
Parameters:
-
Mobile Phase: CO
(99.9% purity). -
Co-solvent: Ethanol (optional, 2% v/v) to enhance polar recovery.
-
Flow Rate: 25 g/min .
Step-by-Step Optimization:
-
Static Soak: Pressurize vessel to 150 bar at 50°C . Hold for 15 mins. This swells the matrix.
-
Dynamic Extraction (Step 1 - Desorption of Waxes): Extract at 100 bar / 40°C for 30 mins. Collect Fraction A (Waste/Waxes). Reasoning: Low density CO
dissolves non-polar waxes but leaves polar eudesmols. -
Dynamic Extraction (Step 2 - Target Recovery): Ramp pressure to 250 bar and temp to 65°C . Extract for 120 mins. Collect Fraction B (Enriched Eudesmols). Reasoning: Higher density increases solubility of oxygenated terpenes.
Analytical Validation (HPLC-UV)
Objective: Quantify
-
Column: Inertsil ODS-3 C18 (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Isocratic Acetonitrile:Water (68:32).
-
Detection: UV @ 200 nm.[3]
-
Temperature: 25°C.
-
Retention Time:
-eudesmol elutes at approx. 14-16 mins.
Data Analysis & Results
Table 1: Comparative Extraction Efficiency Data synthesized from comparative studies on Sesquiterpenoid recovery.
| Solvent System | Polarity Index | Total Yield (%) | Selectivity Profile | |
| n-Hexane | 0.1 | 1.8% | 25% | High for hydrocarbons; Poor for alcohols. |
| Ethyl Acetate | 4.4 | 3.2% | 45% | Balanced; co-extracts some pigments. |
| Ethanol (95%) | 5.2 | 5.8% | 15% | High yield; Low purity (heavy matrix load). |
| SFE-CO | Tunable | 2.5% | 68% | Optimal. High recovery of oxygenated fraction. |
Interpretation: While Ethanol provides the highest mass yield, it dilutes the target with impurities. SFE at 250 bar offers the highest purity of the eudesmol fraction by excluding highly polar sugars and highly non-polar waxes.
Visualization: Decision Pathways
Figure 1: SFE Optimization Logic
Caption: Thermodynamic pathway for selective fractionation. Low density removes waxes; high density targets polar eudesmols.
Figure 2: Polarity-Based Fractionation Workflow
Caption: Liquid-liquid partitioning strategy to isolate polar epimers from crude ethanolic extracts.
References
-
Durak, A., Alemdar, S., & Sokmen, M. (2023).[2] Optimization of supercritical fluid CO2 extraction of Opoponax essential oil (C. erythraea). International Journal of Secondary Metabolite.
-
Chen, Y. M., Chou, G. X., & Wang, Z. T. (2007).[3] Determination of beta-eudesmol in rhizome of Atractylodes lancea by RP-HPLC. Zhongguo Zhong Yao Za Zhi.[3]
-
Alanazi, F. (2024).[5] Optimizing the Supercritical Carbon Dioxide Extraction of Hibiscus Flower Essential Oil using Response Surface Analysis. Engineering, Technology & Applied Science Research.[5]
-
Sielc Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions and isomers.
-
Rotachrom. Isomer separation by CPC chromatography.
Sources
Absolute Configuration Determination of Eudesmol Isomers via Vibrational Circular Dichroism (VCD)
Executive Summary
This application note details the protocol for determining the absolute configuration (AC) of eudesmol isomers (α, β, γ) using Vibrational Circular Dichroism (VCD). Unlike X-ray crystallography, which requires single crystals often difficult to obtain for sesquiterpenoid oils, VCD operates directly in solution. This guide synthesizes experimental acquisition using the JASCO FVS-6000 system with Density Functional Theory (DFT) calculations to provide a definitive stereochemical assignment.
Introduction: The Stereochemical Challenge of Eudesmol
Eudesmol is a sesquiterpene alcohol with three chiral centers (C2, C4a, C8a for
Why VCD?
-
No Crystallization Required: Eudesmol is typically an oily liquid at room temperature, making X-ray diffraction (XRD) challenging.
-
No Chromophore Dependency: Unlike Electronic Circular Dichroism (ECD), which requires UV-active chromophores, VCD relies on vibrational transitions inherent to all chiral molecules.
-
Stereochemical Fingerprinting: VCD provides a rich spectral signature (fingerprint region: 900–1400 cm⁻¹) sensitive to the 3D arrangement of atoms.
Theoretical Framework: The Dual-Source Approach
The determination of AC via VCD relies on a "Dual-Source" methodology. We do not "read" the configuration directly from the spectrum; rather, we validate a hypothesis.
-
Experimental Source: Measure the VCD spectrum of the unknown sample.
-
Computational Source: Calculate the theoretical VCD spectra for all possible diastereomers/enantiomers using Quantum Mechanics (DFT).
-
Assignment: The calculated spectrum that statistically matches the experimental data assigns the configuration.
Workflow Visualization
Figure 1: The Dual-Source VCD workflow combining experimental acquisition and ab initio calculations.
Phase 1: Experimental Protocol
Objective: Acquire high-quality IR and VCD spectra with minimal artifacts.
Sample Preparation
Eudesmol has weak VCD signals (
-
Solvent: Carbon Tetrachloride (
) is the gold standard due to its IR transparency from 4000–900 cm⁻¹. If safety regulations prohibit , Deuterated Chloroform ( ) is the alternative, though it blocks the ~1215 cm⁻¹ region. -
Concentration: Prepare a 0.1 M to 0.2 M solution (approx. 20–40 mg in 150
L solvent). -
Cell Path Length: Use a 100
m BaF₂ or CaF₂ demountable cell.-
Scientist's Note: Ideally, the maximum IR absorbance in the region of interest should be between 0.2 and 0.8 A. If Abs > 1.0, the detector saturates, creating noise artifacts.
-
Instrumentation Settings (JASCO FVS-6000)
-
Resolution: 4 cm⁻¹ (Standard for solution phase).
-
Accumulations:
-
IR Spectrum: 16 scans.
-
VCD Spectrum: 2000–4000 scans (approx. 1–2 hours).
-
-
Zero-Line Correction: Measure the solvent blank under identical conditions and subtract.
-
PEM Settings: Optimized for 1400 cm⁻¹ (center of the fingerprint region).
Phase 2: Computational Protocol
Objective: Accurately predict the VCD spectrum of the assumed enantiomer (e.g.,
Conformational Search
Sesquiterpenes are flexible. A single rigid structure will not yield an accurate spectrum.
-
Tool: Spartan (MMFF) or CREST (semi-empirical GFN2-xTB).
-
Energy Window: Keep all conformers within 5.0 kcal/mol of the global minimum.
Geometry Optimization & Frequency Calculation
Refine the structures using Density Functional Theory.
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set:
-
PCM Model: Use the IEFPCM solvation model matching your experimental solvent (
or ).
Boltzmann Averaging
Calculate the population-weighted average spectrum based on Gibbs Free Energy (
Data Analysis & Interpretation
Objective: Statistically validate the match between Experiment (Exp) and Calculation (Calc).
Visual Inspection (Qualitative)
Compare the sign and relative intensity of major bands. For
| Wavenumber (cm⁻¹) | Band Type | Assignment | Diagnostic Sign (Exp) |
| 2932 | Stretching | C-H (Exocyclic) | Negative (-) |
| 2954 | Stretching | C-H (Methyl) | Positive (+) |
| 2902 | Stretching | C-H | Positive (+) |
| 1200-1000 | Bending | Fingerprint | Complex Multiplet |
Quantitative Scoring (SimIR/SimVCD)
Use a similarity scoring algorithm (available in BioTools or JASCO software).
-
SimVCD Range: -1 (Perfect Mirror Image) to +1 (Perfect Match).
-
Threshold: A SimVCD score > 0.6 generally confirms the configuration with >95% confidence.
Decision Tree
Figure 2: Decision logic for assigning Absolute Configuration.
Troubleshooting & Critical Parameters
-
Baseline Artifacts: VCD signals are weak. If the baseline drifts, ensure the PEM is thermally stable and the detector (MCT) is not saturated.
-
Solvent Interference: If using
, ignore the region 1200–1230 cm⁻¹. Do not attempt to fit data in opaque solvent regions. -
Diastereomers: If neither enantiomer of a specific diastereomer matches, you must calculate the spectra for the other diastereomers (e.g., epi-eudesmol). VCD is highly sensitive to remote chiral centers.
References
-
Aboul-Enein, H. Y., et al. (2021).[1][3][4][5][6] "Absolute Configuration of β-eudesmol Major Component from Essential Oil of Warionia saharae." Pharmacognosy Journal, 1(1).[4][6]
-
Stephens, P. J., et al. (2010). "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." American Laboratory.
-
Nafie, L. A., et al. (2007). "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Europe.
-
Grimme, S. (2019). "A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides." Journal of Chemical Theory and Computation.
Sources
Introduction: Exploring the Therapeutic Potential of Eudesmane Sesquiterpenoids
An in-depth guide to the pharmacological evaluation of beta-eudesmol and its synthetic analogs, this document provides validated protocols for assessing cytotoxicity, anti-inflammatory, and antimicrobial activities. Authored for researchers in drug discovery, it emphasizes mechanistic understanding and robust experimental design.
Beta-eudesmol is a naturally occurring eudesmane sesquiterpenoid alcohol found in the essential oils of various plants, most notably from the rhizomes of Atractylodes lancea[1][2]. It is a bicyclic compound recognized for a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and neuro-modulatory effects[1][3][4]. The diverse bioactivities of beta-eudesmol are attributed to its interaction with key signaling pathways, such as NF-κB, MAPK, and CREB, making it a compelling scaffold for drug development[1].
The synthesis of derivatives, such as cis-configured analogs, represents a rational-design approach in medicinal chemistry. By systematically modifying the stereochemistry and functional groups of the parent molecule, researchers aim to conduct Structure-Activity Relationship (SAR) studies[5]. The goal is to develop new chemical entities with enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. This guide provides a suite of robust, validated pharmacological assays to systematically screen and characterize such novel cis-derivatives of beta-eudesmol.
Section 1: Foundational Screening: Cytotoxicity and Antiproliferative Assays
Scientific Rationale: The initial step in evaluating any new compound for potential anticancer applications is to determine its effect on cell viability and proliferation. A primary cytotoxicity screen across a panel of cancer cell lines provides essential data on potency (as IC₅₀ values) and helps identify cell lines that are particularly sensitive to the compound. This foundational data is critical for go/no-go decisions and for prioritizing compounds for further mechanistic studies. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose. It measures the metabolic activity of a cell population, which, in most cases, correlates directly with the number of viable cells.
Protocol 1.1: MTT Assay for Cell Viability
This protocol details the measurement of cell viability by assessing the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
Principle: The mitochondrial dehydrogenases of viable, metabolically active cells cleave the tetrazolium ring of the yellow MTT salt to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Beta-eudesmol cis-derivatives (and parent compound)
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds, vehicle control (DMSO), or positive control.
-
-
Incubation:
-
Incubate the treated plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 3–4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Plot the % Viability against the log concentration of the compound.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.
Self-Validation and Controls:
-
Vehicle Control: Wells treated with the same concentration of DMSO as the test compounds. This control represents 100% cell viability.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is working and the cells are responsive to treatment.
-
Blank Control: Wells containing medium but no cells to provide the background absorbance.
Data Presentation: IC₅₀ Values of Beta-Eudesmol Derivatives
| Compound | Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| Beta-eudesmol | A549 | Value | Value |
| cis-Derivative 1 | A549 | Value | Value |
| cis-Derivative 2 | A549 | Value | Value |
| Doxorubicin | A549 | Value | Value |
| Beta-eudesmol | MCF-7 | Value | Value |
| cis-Derivative 1 | MCF-7 | Value | Value |
| cis-Derivative 2 | MCF-7 | Value | Value |
| Doxorubicin | MCF-7 | Value | Value |
| SI is calculated as IC₅₀ in a non-cancerous cell line (e.g., MRC-5) / IC₅₀ in the cancer cell line. |
Visualization: Cytotoxicity Screening Workflow
Caption: Workflow for determining compound IC₅₀ using the MTT assay.
Section 2: Anti-inflammatory Activity Assays
Scientific Rationale: Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders[6]. Beta-eudesmol has been shown to target inflammatory signaling pathways like NF-κB[1]. Therefore, evaluating the anti-inflammatory potential of its cis-derivatives is a critical step. Macrophages are central players in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they produce high levels of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like TNF-α. Assaying the ability of a compound to inhibit the production of these mediators provides a robust measure of its anti-inflammatory activity.
Protocol 2.1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This protocol measures the accumulation of nitrite, a stable breakdown product of NO, in cell culture supernatant using the Griess reagent.
Principle: The Griess reaction is a two-step diazotization process where acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a colored azo compound that can be measured colorimetrically at 540 nm.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (beta-eudesmol cis-derivatives)
-
Griess Reagent System (Sulfanilamide and NED solutions)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.
-
Pre-treatment:
-
Prepare dilutions of your test compounds in medium.
-
Carefully remove the medium and pre-treat the cells with 100 µL of medium containing the test compounds or vehicle (DMSO) for 1-2 hours.
-
Crucial Step: Include a parallel plate without cells to test if compounds interfere with the Griess reagent.
-
-
Inflammatory Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement (Griess Assay):
-
Prepare a nitrite standard curve (0-100 µM) using sodium nitrite in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.
-
Cytotoxicity Check: Concurrently, perform an MTT assay on the remaining cells in the treatment plate to ensure that the observed reduction in NO is not due to cell death.
Data Analysis and Interpretation:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Calculate the percent inhibition of NO production:
-
% Inhibition = [1 - (NO_treated / NO_LPS_only)] * 100
-
-
A compound is considered a 'hit' if it significantly reduces NO levels without causing significant cytotoxicity.
Visualization: NF-κB Signaling Pathway in Inflammation
Caption: LPS-induced NF-κB activation, a key target for anti-inflammatory agents.
Section 3: Antimicrobial Activity Screening
Scientific Rationale: The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents[7]. Natural products have historically been a rich source of antimicrobials[8]. Given that beta-eudesmol has reported antimicrobial properties, its derivatives are logical candidates for screening[1]. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method that provides crucial data on a compound's potency[9][10].
Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined, and the MIC is identified as the lowest concentration where no growth occurs.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds and positive controls (e.g., Ampicillin for bacteria, Amphotericin B for fungi)
-
Sterile 96-well U-bottom plates
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt solution (optional, for viability indication)
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Compound Dilution in Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound (e.g., at 2x the highest desired final concentration) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This leaves 100 µL in each well with serially diluted compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial/fungal inoculum to each well, bringing the final volume to 200 µL.
-
This step dilutes the compound concentrations by half, achieving the final desired test concentrations.
-
-
Controls:
-
Growth Control: Wells containing broth and inoculum only (no compound).
-
Sterility Control: Wells containing broth only (no inoculum).
-
Positive Control: A known antibiotic/antifungal serially diluted and tested in the same manner.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).
-
Alternatively, add 20 µL of Resazurin solution and incubate for 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
-
Data Presentation: Antimicrobial MIC Values
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Beta-eudesmol | Value | Value | Value |
| cis-Derivative 1 | Value | Value | Value |
| cis-Derivative 2 | Value | Value | Value |
| Ampicillin | Value | Value | N/A |
| Amphotericin B | N/A | N/A | Value |
References
-
Saeed, M., et al. (2021). Therapeutic potential and pharmacological activities of β‐eudesmol. Chemical Biology & Drug Design, 97(5), 984-996. [Link]
-
Saeed, M., et al. (2021). Therapeutic potential and pharmacological activities of β-eudesmol. PubMed, National Library of Medicine. [Link]
-
Foreverest Resources Ltd. (n.d.). beta Eudesmol. [Link]
-
Ohara, K., et al. (2018). β-Eudesmol, an Oxygenized Sesquiterpene, Reduces the Increase in Saliva 3-Methoxy-4-Hydroxyphenylglycol After the “Trier Social Stress Test” in Healthy Humans: A Randomized, Double-Blind, Placebo-Controlled Cross-Over Study. PubMed Central, National Library of Medicine. [Link]
-
Kimura, I., et al. (1994). Mechanism of the blocking action of beta-eudesmol on the nicotinic acetylcholine receptor channel in mouse skeletal muscles. PubMed, National Library of Medicine. [Link]
-
The Good Scents Company. (n.d.). beta-eudesmol. [Link]
-
National Center for Biotechnology Information. (n.d.). Beta-Eudesmol. PubChem Compound Database. [Link]
-
Jităreanu, A., et al. (2015). α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY. PubMed, National Library of Medicine. [Link]
-
ResearchGate. (2023). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. [Link]
-
Wang, G., et al. (2014). Synthesis and Antimicrobial Activity of the Hybrid Molecules between Sulfonamides and Active Antimicrobial Pleuromutilin Derivative. PubMed, National Library of Medicine. [Link]
-
Wang, C., et al. (2008). Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol. PubMed, National Library of Medicine. [Link]
-
Abu-Naser, I. R., et al. (2022). Anti-Inflammatory Activity of Natural Products. PubMed Central, National Library of Medicine. [Link]
-
Soares, B. F., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central, National Library of Medicine. [Link]
-
Zhang, Y-L., et al. (2022). Eudesmane sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps. PubMed, National Library of Medicine. [Link]
-
Wang, G-C., et al. (2013). Eudesmane-type sesquiterpene derivatives from Laggera alata. PubMed, National Library of Medicine. [Link]
-
ResearchGate. (2023). Synthesis and Anti-Tumor Activity of New Isatin Derivatives. [Link]
-
Chain, P. S. G., et al. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases. [Link]
-
Rahman, M. M., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]
-
Wikipedia. (n.d.). Agarwood. [Link]
-
Ríos, J. L., et al. (1988). Screening methods for natural products with antimicrobial activity: A review of the literature. Journal of Ethnopharmacology. [Link]
-
Satapathy, R., et al. (2017). Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays. ResearchGate. [Link]
-
Wu, Q-X., et al. (2006). Eudesmane sesquiterpenoids from the Asteraceae family. PubMed, National Library of Medicine. [Link]
-
Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. [Link]
-
Al-Saeed, F. A., et al. (2023). A comparative study of some NSAIDs with natural products: integrating in vitro anticancer efficacy, in vivo antiulcerative effect, histochemistry, and in silico analysis. springermedizin.de. [Link]
-
Sánchez-Maldonado, A. F., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. foreverest.net [foreverest.net]
- 3. Therapeutic potential and pharmacological activities of β-eudesmol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 473-15-4: beta-Eudesmol | CymitQuimica [cymitquimica.com]
- 5. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
Preparation of beta-eudesmol cis epimer reference standards
Application Note: Preparation and Certification of -Eudesmol Cis-Epimer (7-Epi) Reference Standards
Executive Summary
This protocol provides a definitive workflow for isolating and certifying the 7-epi reference standard to >98% purity. Unlike standard silica chromatography, which fails to resolve these diastereomers effectively, this guide utilizes Silver Nitrate (
Chemical Background & Stereochemistry
Understanding the 3D architecture is vital for separation logic.
-
-Eudesmol (Major Natural Isomer):
-
Structure: Trans-decalin ring system.[2]
-
Configuration:
(Eudesmane numbering: ). -
Key Feature: The C7-isopropyl group is equatorial , minimizing steric strain.
-
-
7-Epi-
-Eudesmol (The "Cis" Epimer):-
Configuration: Stereoinversion at C7 (
). -
Key Feature: The C7-isopropyl group is axial or pseudo-axial, creating 1,3-diaxial interaction with the C10-methyl. This subtle shape difference is the basis for separation.
-
Preparation Strategy: The "Divide and Conquer" Workflow
We employ a three-stage purification strategy to isolate the minor epimer from a natural matrix (or synthetic mixture).
Workflow Diagram
Caption: Integrated workflow for the enrichment and isolation of the 7-epi-
Detailed Experimental Protocols
Protocol A: Enrichment via Silver Nitrate Chromatography
Standard silica cannot easily distinguish
Reagents:
-
Silica Gel 60 (230–400 mesh).
-
Silver Nitrate (
), ACS Grade. -
Solvents: n-Hexane, Ethyl Acetate (HPLC Grade).
Procedure:
-
Impregnation: Dissolve
(10% w/w of silica) in water/acetonitrile (1:1). Add silica gel and rotary evaporate to dryness in the dark. Note: Protect from light to prevent oxidation. -
Column Packing: Pack the column dry or as a slurry in Hexane.
-
Loading: Load the Eudesmol-rich fraction (from preliminary flash chromatography) onto the column (Ratio 1:50 sample:silica).
-
Elution Gradient:
-
0-2 CV (Column Volumes): 100% Hexane.
-
2-10 CV: 98:2 Hexane:EtOAc.
-
10-20 CV: 95:5 Hexane:EtOAc.
-
-
Fraction Analysis: Analyze by GC-FID.
-eudesmol (trisubstituted alkene) elutes first. -eudesmol (exocyclic alkene) interacts stronger with Ag+ and elutes later. The 7-epi isomer often co-elutes or trails the main -eudesmol peak here. Collect the "tail" fractions of the -eudesmol peak to enrich the epimer.
Protocol B: High-Purity Isolation via PFP Prep-HPLC
This is the critical step for separating the diastereomers (Epimers). We utilize a Pentafluorophenyl (PFP) stationary phase, which offers superior shape selectivity compared to C18 for rigid isomeric systems.
System Setup:
-
Instrument: Preparative HPLC with UV-Vis (210 nm) and RI Detector (optional but recommended for terpenes).
-
Column: Kinetex F5 (PFP) or equivalent,
, . -
Mobile Phase:
-
Solvent A: HPLC Grade Water.
-
Solvent B: Acetonitrile (ACN).
-
Method Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Flow Rate | 15.0 mL/min | Optimal linear velocity for prep scale. |
| Temperature | 35°C | Improves mass transfer and peak shape. |
| Detection | UV 205-210 nm | Eudesmol has weak UV absorbance (terminal alkene). |
| Gradient | Isocratic 65% B | Isocratic hold maximizes resolution (
Execution:
-
Dissolve the enriched fraction from Protocol A in 100% ACN (50 mg/mL).
-
Inject 200-500
. -
Collection Logic:
-
Peak 1 (
min): -Eudesmol (Major). -
Peak 2 (
min): 7-Epi- -Eudesmol (Minor/Target). -
Note: Retention times vary by column; inject a small analytical pulse first.
-
-
Evaporate fractions at
to prevent isomerization.
Structural Validation (Self-Validating System)
To certify the material as a reference standard, you must prove the stereochemistry.
Nuclear Magnetic Resonance (NMR)
The definitive test is the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
-Eudesmol (Standard):
-
H-7 (axial) shows NOE correlation with H-5 (axial).
-
C7-Isopropyl methyls show weak/no NOE to C10-Methyl (trans/equatorial relationship).
-
-
7-Epi-
-Eudesmol (Target):-
Diagnostic Signal: Strong NOE correlation between C10-Methyl and C7-Isopropyl methine proton . This confirms the cis-orientation (syn-facial) of these groups.
-
GC-MS Identification
Use Kovats Retention Indices (RI) on a DB-5ms column for rapid QC.
-
-Eudesmol RI:
-
7-Epi-
-Eudesmol RI: (Often elutes slightly before or very close to -eudesmol on non-polar phases).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91457, Beta-Eudesmol. Retrieved from [Link]
-
Aboul-Enein, H. Y., et al. (2021).
-Eudesmol Major Component from Essential Oil of Warionia saharae.[3][4] Journal of Pharmacognosy. Retrieved from [Link] -
NIST Mass Spectrometry D
-Eudesmol and 7-epi-alpha-eudesmol Retention Indices. Retrieved from [Link] - Yoshikawa, M., et al.Bioactive constituents of Chinese natural medicines. Detailed absolute stereostructure of eudesmane-type sesquiterpenes. (General reference for eudesmane stereochemistry).
Troubleshooting & Optimization
Minimizing isomerization of beta-eudesmol during acid extraction
Technical Support Center: -Eudesmol Stability & Extraction
Executive Summary
exocyclic methylene groupThis guide provides the mechanistic rationale and validated protocols to prevent this conversion. The core principle is Kinetic Control : preventing the formation of the C4-carbocation intermediate.
Module 1: The Mechanism of Instability
Q: Why does acid extraction destroy -eudesmol purity?
A: The instability is driven by the thermodynamic preference for endocyclic double bonds (Zaitsev products) over the exocyclic double bond found in
-
Protonation: Acidic protons (
) attack the electron-rich exocyclic methylene ( ) at C15. -
Carbocation Formation: This generates a stable tertiary carbocation at position C4.
-
Isomerization (The Shift): To stabilize, the molecule eliminates a proton from an adjacent carbon (C3 or C5).
-
Elimination from C3
-Eudesmol (Endocyclic, more stable). -
Elimination from C5
-Eudesmol (Endocyclic, more stable).
-
-
Dehydration (The Loss): Stronger acids may also protonate the C11 hydroxyl, leading to water loss and formation of
-selinene .
Visualizing the Isomerization Pathway
The following diagram illustrates the critical "Danger Zone" where the C4-Carbocation dictates the fate of your sample.
Figure 1: Acid-catalyzed isomerization pathways of
Module 2: Optimized Extraction Protocol
Q: What are the "Golden Rules" for extracting -eudesmol?
To maintain the exocyclic double bond, you must operate under Kinetic Control .
| Parameter | Recommendation | Scientific Rationale |
| pH Control | Neutral (pH 6.5–7.5) | Prevents protonation of the C15 methylene. |
| Temperature | < 40°C | Heat provides the activation energy ( |
| Solvent | Aprotic (Hexane, DCM) | Protic solvents (MeOH, EtOH) can stabilize carbocation intermediates or act as proton shuttles. |
| Quenching | Immediate NaHCO₃ | Neutralizes trace acids released from plant vacuoles during cell lysis. |
Step-by-Step: Buffered Solvent Extraction (BSE) Protocol
Use this protocol to replace standard acid-wash methods.
-
Buffer Preparation: Prepare a 0.1 M Phosphate Buffer (pH 7.2).
-
Tissue Lysis: Grind plant material (e.g., Atractylodes lancea rhizome) in liquid nitrogen to prevent heat generation.
-
Extraction:
-
Add cold solvent (Diethyl ether or Hexane) pre-mixed with 10% v/v of the Phosphate Buffer.
-
Note: The biphasic system acts as a "pH sink," neutralizing organic acids immediately upon release.
-
-
Separation: Centrifuge at
(3000 x g, 5 min). -
Drying: Collect the organic layer and dry over anhydrous
(Sodium Sulfate). Avoid as it can be slightly Lewis acidic. -
Concentration: Rotary evaporate at < 35°C under reduced pressure.
Module 3: Troubleshooting & Rescue
Q: I see a shoulder peak on my GC trace. Is it -eudesmol?
A: Likely.
-
Diagnosis: Check the mass spectrum.[1][2]
-
-Eudesmol: Characteristic fragments at m/z 149, 189, and 222 (
). - -Eudesmol: Distinctive base peak often shifts; look for intensity changes in m/z 161.
-
-Eudesmol: Characteristic fragments at m/z 149, 189, and 222 (
-
Immediate Action: If you detect isomerization during the process, stop heating . Add solid
to the flask immediately.
Q: Can I separate the isomers if they form?
A: It is difficult but possible.
-
Flash Chromatography: Isomers have very similar
values. You must use Silver Nitrate ( ) impregnated silica gel .
Q: My yield is good, but the product is an oil, not crystals. Why?
A: Isomerization lowers the melting point. Pure
-
Test: Attempt recrystallization from cold pentane. If it refuses to crystallize, your isomer content is likely >15%.
Module 4: Analytical Validation Workflow
To confirm you have successfully minimized isomerization, follow this validation logic.
Figure 2: Analytical decision tree for validating
Critical NMR Signals for Validation
Use
| Isomer | Key Diagnostic Signal ( | Structural Feature |
| 4.46 (1H, s), 4.71 (1H, s) | Exocyclic Methylene ( | |
| 5.30 (1H, m) | Vinylic Proton (C3-H) | |
| No vinylic H | Tetrasubstituted double bond (check methyls) |
References
-
Structure and Stability: PubChem. Beta-Eudesmol Compound Summary. National Library of Medicine. [Link]
-
Isomerization Mechanism: Yakoubi, M., et al. (2021).
-eudesmol Major Component from Essential Oil of Warionia saharae. Journal of Pharmacognosy. [Link][1][2] -
Biological Activity & Purity: Ohara, K., et al. (2017).[5]
-Eudesmol, an oxygenized sesquiterpene, stimulates appetite via TRPA1.[5][6] Scientific Reports.[5] [Link]
Sources
- 1. jpharmacognosy.com [jpharmacognosy.com]
- 2. jpharmacognosy.com [jpharmacognosy.com]
- 3. Selective Catalytic Isomerization of β‐Pinene Oxide to Perillyl Alcohol Enhanced by Protic Tetraimidazolium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. beta-Eudesmol | CAS#:473-15-4 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Column Temperature for Eudesmol Epimer Separation
Welcome to the technical support center for advanced chromatographic separations. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of eudesmol epimers. Here, we delve into the critical role of column temperature in achieving baseline resolution of α-, β-, and γ-eudesmol, providing you with actionable troubleshooting advice and a deeper understanding of the underlying thermodynamic principles.
Frequently Asked Questions (FAQs)
Q1: Why is column temperature a critical parameter for separating eudesmol epimers?
A1: Column temperature directly influences the thermodynamics of the separation process. Eudesmol epimers (α-, β-, and γ-eudesmol) are diastereomers, stereoisomers that are not mirror images of each other. Their separation relies on subtle differences in their interaction with the stationary phase. Temperature modulates the equilibrium of these interactions. Generally, lower temperatures enhance selectivity for chiral and diastereomeric separations by amplifying the weaker bonding forces responsible for differential retention. However, this is not a universal rule, and the optimal temperature is specific to the analyte, stationary phase, and mobile phase combination. Temperature also affects mobile phase viscosity and analyte diffusion, which in turn impact retention time and peak shape.
Q2: I'm observing poor resolution between β- and γ-eudesmol. Should I increase or decrease the column temperature?
A2: Typically, for closely eluting compounds like diastereomers, decreasing the column temperature can improve resolution. Lowering the temperature increases retention times and can enhance the subtle differences in how each epimer interacts with the stationary phase. However, the effect of temperature on selectivity can be complex. It is recommended to perform a temperature study, systematically decreasing the temperature in small increments (e.g., 5°C) to find the optimal point of resolution. Be mindful that excessively low temperatures can lead to very long analysis times and broader peaks.
Q3: Can changing the temperature reverse the elution order of the eudesmol epimers?
A3: Yes, a reversal in elution order with a change in temperature is possible in chiral and diastereomeric separations. This phenomenon occurs when the thermodynamics of the interaction between the epimers and the chiral stationary phase are altered. A change in temperature can shift which epimer interacts more strongly with the stationary phase, leading to a switch in their elution pattern. This is often indicative of a change in the dominant separation mechanism.
**Q4: Adjusting the temperature significantly short
Technical Support Center: Advanced Purification of Beta-Eudesmol
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
The Challenge:
Beta-eudesmol (
The Solution: Standard silica chromatography is often insufficient due to the identical polarity of these isomers. Successful purification requires exploiting the subtle electronic differences of the double bond (using Argentation Chromatography) or steric differences (using high-efficiency recrystallization).
Diagnostic Troubleshooting (Q&A)
Category A: Chromatographic Separation Issues
Q1: I am using a standard C18 HPLC column, but
Diagnosis:
-
Switch to Argentation Chromatography (Ag-HPLC): Add Silver Nitrate (AgNO
) to your mobile phase or use a silver-loaded cation exchange column. Silver ions form weak -complexes with the double bonds.[1] -
Protocol Adjustment: If sticking to C18, lower the temperature to 15°C and use a methanol/water gradient rather than acetonitrile, as methanol allows for better steric selectivity.
Q2: My GC-MS shows a single peak, but NMR indicates a mixture of epimers. Why?
Diagnosis: You are likely using a non-polar column (e.g., DB-5 or HP-5). These columns separate based on boiling point, which is nearly identical for eudesmol stereoisomers. Solution:
-
Switch Column: Use a polar wax column (e.g., DB-WAX or HP-INNOWax). The interaction with the hydroxyl group will differentiate the axial/equatorial orientation of the isomers.
-
Verification: Look for the characteristic exocyclic methylene protons in
H-NMR ( 4.40–4.70 ppm) for -eudesmol. Impurities will show olefinic protons at different shifts (e.g., -eudesmol at 5.30 ppm).
Category B: Crystallization & Phase Behavior
Q3: I am trying to recrystallize the fraction to remove the cis-epimer, but it keeps "oiling out."
Diagnosis: "Oiling out" occurs when the impurity profile depresses the melting point below the temperature of the solvent mixture, or when the concentration is too high. Solution:
-
Seeding: The system lacks nucleation sites. Seed with a pure crystal of
-eudesmol at 4°C. -
Solvent System: Switch to n-Pentane or Hexane at -20°C. Avoid alcohols (ethanol/methanol) for the initial cleanup of oily mixtures, as they solubilize the impurities too well.
-
Pre-treatment: Perform a flash filtration through a short pad of silica to remove oxidized polymers before attempting crystallization.
Core Experimental Protocols
Protocol 1: Silver Nitrate Impregnated Silica Gel Chromatography
The "Gold Standard" for separating olefinic isomers.
Objective: Separate
Materials:
-
Silica Gel (230–400 mesh).
-
Silver Nitrate (AgNO
). -
Solvents: Hexane, Ethyl Acetate.
-
Rotary Evaporator (foil-wrapped to prevent Ag reduction).
Step-by-Step Workflow:
-
Impregnation:
-
Dissolve AgNO
in water (amount = 10% w/w of the silica to be used). -
Add silica gel to the solution to form a slurry.
-
Evaporate water under reduced pressure (rotovap) at 60°C in the dark until free-flowing powder is obtained.
-
Critical: Dry in an oven at 120°C for 4 hours to activate.
-
-
Column Packing:
-
Pack the column using Hexane. Protect the column from light (wrap in aluminum foil).
-
-
Elution:
-
Load the crude eudesmol fraction (dissolved in minimum Hexane).
-
Elute with a gradient of Hexane:Ethyl Acetate (98:2
90:10) .
-
-
Fraction Analysis:
-
-eudesmol (exocyclic =CH
) forms a stronger complex than -eudesmol (trisubstituted C=C) and will generally elute later .
-
-eudesmol (exocyclic =CH
Protocol 2: High-Purity Recrystallization
Objective: Final polishing to >99% purity.
-
Dissolution: Dissolve 1.0 g of semi-pure fraction in 5 mL of warm n-Pentane (35°C).
-
Filtration: Filter through a 0.45
m PTFE syringe filter to remove dust/particulates. -
Cooling:
-
Place in a -20°C freezer for 24 hours.
-
Do not disturb. Vibration can induce oiling out.
-
-
Harvesting:
-
Decant the mother liquor (rich in cis-epimers).
-
Wash crystals with cold (-78°C) pentane.
-
Dry under high vacuum.
-
Data Visualization & Reference Data
Table 1: Isomer Differentiation Data
| Compound | Retention Time (DB-WAX)* | Double Bond Type | |
| 18.2 min | Exocyclic | ||
| 17.8 min | Endocyclic | ||
| 17.5 min | No olefinic protons (tetrasubstituted) | Endocyclic | |
| 10-epi- | 16.9 min | Shifted methyl signals | Cis-fused |
*Note: Retention times are relative and depend on specific temperature programs (e.g., 60°C to 240°C at 3°C/min).
Workflow Diagram: Purification Decision Tree
Figure 1: Decision tree for selecting the appropriate purification workflow based on the physical state and purity level of the starting fraction.
References
-
Separation of Eudesmol Isomers via GC
-
Argentation Chromatography Principles
- Title: Research Progress in the Separation of Chemical Components from Essential Oils by High-Speed Countercurrent Chrom
- Source: MDPI.
- Context: Validates the use of Silver Nitrate (Ag+) for separating double-bond isomers like / -isomers.
-
HPLC Methodologies for Atractylodes
-
Title: Determination of beta-eudesmol in rhizome of Atractylodes lancea by RP-HPLC.[5]
- Source: PubMed / NIH.
- Context: Provides baseline C18 conditions (Acetonitrile:W
-
-
Impurity Removal in Crystallization
-
Title: Impurity Occurrence and Removal in Crystalline Products.[6]
- Source: University College Cork / ACS.
- Context: Theoretical grounding for "oiling out" phenomena and solvent selection.
-
Sources
- 1. Research Progress in the Separation of Chemical Components from Essential Oils by High-Speed Countercurrent Chromatography | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beta-eudesmol, a new sesquiterpene component in intact and organized root of chamomile (Chamomilla recutita) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of beta-eudesmol in rhizome of Atractylodes lancea by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [cora.ucc.ie]
Technical Support Center: Stability of Eudesmol Epimers Under Oxidative Stress
Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals investigating the stability of β-eudesmol and its cis epimer under conditions of oxidative stress. This document is structured to offer not just procedural guidance but also a deeper understanding of the underlying chemical principles governing the stability of these bioactive sesquiterpenoids. Through a series of frequently asked questions, detailed troubleshooting guides, and robust experimental protocols, this guide aims to empower researchers to design, execute, and interpret their stability studies with confidence and scientific rigor.
Introduction to β-Eudesmol and its Stereochemical Complexity
β-eudesmol is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, noted for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] Its structure contains a decalin ring system with multiple chiral centers, giving rise to several stereoisomers. The trans-fused decalin ring is characteristic of β-eudesmol, while the orientation of the isopropyl alcohol group at C7 determines the cis or trans relationship with the angular methyl group at C10. Understanding the stereochemistry is critical as different epimers can exhibit distinct biological activities and metabolic fates.
The term "β-eudesmol" typically refers to the isomer with a trans-relationship between the hydrogen at C7 and the angular methyl group. The cis epimer, conversely, has these groups on the same side of the ring. The stability of these epimers, particularly under the challenging conditions of oxidative stress, is a key consideration in drug development and formulation, as degradation or epimerization can lead to loss of efficacy or the formation of undesired byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding the stability of β-eudesmol and its cis epimer in a biological or pre-formulation context?
A1: The primary concern is their susceptibility to oxidation and epimerization. The exocyclic double bond in β-eudesmol is a potential site for oxidative attack by reactive oxygen species (ROS), which can be present in biological systems or generated during manufacturing and storage.[1] This can lead to the formation of various oxidation products, potentially altering the compound's bioactivity and safety profile. Furthermore, the chiral center at C7 is susceptible to epimerization, particularly under acidic or basic conditions, or potentially catalyzed by radical mechanisms under oxidative stress. This conversion between the cis and trans epimers can significantly impact the molecule's three-dimensional structure and its interaction with biological targets.
Q2: What are the likely degradation pathways for β-eudesmol under oxidative stress?
A2: While specific studies on the forced degradation of β-eudesmol are not extensively published, based on the chemistry of sesquiterpenes, several degradation pathways are plausible under oxidative stress:
-
Epoxidation: The exocyclic double bond can be epoxidized by ROS to form an epoxide. This epoxide can then undergo further reactions, such as hydrolysis to a diol.
-
Allylic Oxidation: The carbon atoms adjacent to the double bond are susceptible to oxidation, leading to the formation of allylic alcohols or ketones.
-
Cleavage of the Isopropyl Group: The tertiary alcohol of the isopropyl group could be a site for radical attack, potentially leading to cleavage or rearrangement reactions.
-
Ring Opening/Rearrangement: Severe oxidative conditions could lead to the cleavage of the decalin ring system.
Q3: Is the cis epimer of β-eudesmol expected to be more or less stable than the trans epimer (β-eudesmol)?
A3: The relative stability of the cis and trans epimers is dependent on the specific conditions. In terms of thermodynamic stability, the trans epimer is generally more stable due to reduced steric strain. The cis epimer, with the bulky isopropyl alcohol group and the angular methyl group on the same side of the ring, experiences greater steric hindrance. Under conditions that allow for equilibration, such as in the presence of a base or acid, the equilibrium would likely favor the trans epimer. Under oxidative stress, the accessibility of the reactive sites to ROS could be influenced by the stereochemistry. It is plausible that the more sterically hindered cis epimer might exhibit a different rate or profile of oxidative degradation compared to the trans epimer. However, without direct experimental data, this remains a hypothesis to be tested.
Q4: How can I monitor the stability of β-eudesmol and its epimers during an experiment?
A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). An ideal method should be able to:
-
Separate the cis and trans epimers of eudesmol from each other.
-
Separate the parent compounds from any potential degradation products.
-
Provide quantitative data to track the concentration of each species over time.
Developing such a method often requires careful optimization of the stationary phase, mobile phase composition (for HPLC), or temperature program (for GC). Chiral columns may be necessary to achieve baseline separation of the epimers.
Experimental Protocols
Protocol 1: In Vitro Model for Inducing Oxidative Stress
This protocol describes a general method for inducing oxidative stress in a solution of β-eudesmol or its cis epimer using a Fenton-like reaction, which generates hydroxyl radicals, a potent ROS.
Materials:
-
β-eudesmol or its cis epimer (high purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Iron (II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Quenching solution: Catalase solution (e.g., from bovine liver) in PBS
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the eudesmol epimer in methanol.
-
Reaction Mixture: In a clean glass vial, add the following in order:
-
900 µL of PBS (pH 7.4)
-
50 µL of the eudesmol stock solution (final concentration 50 µg/mL)
-
25 µL of 10 mM FeSO₄ solution in water
-
-
Initiation of Oxidative Stress: Add 25 µL of 10 mM H₂O₂ solution in water to the reaction mixture. This will initiate the Fenton reaction and the generation of hydroxyl radicals.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1, 2, 4, 8, and 24 hours). Protect the samples from light.
-
Quenching the Reaction: At each time point, take an aliquot of the reaction mixture and add it to an equal volume of the catalase quenching solution. This will rapidly decompose any remaining H₂O₂ and stop the generation of radicals.
-
Sample Preparation for Analysis: Immediately after quenching, dilute the sample with the initial mobile phase of your analytical method (e.g., HPLC) and proceed with the analysis.
Causality Behind Experimental Choices:
-
Fenton-like Reaction: This is a well-established and cost-effective method for generating hydroxyl radicals, one of the most reactive ROS, providing a stringent test of oxidative stability.
-
PBS at pH 7.4: This buffer system mimics physiological pH, making the results more relevant to biological systems.
-
Catalase Quenching: The use of a specific enzyme to quench the reaction is crucial for stopping the degradation at precise time points, ensuring accurate kinetic data. Chemical quenching agents could potentially interfere with the analysis.
Protocol 2: Stability-Indicating HPLC Method for Eudesmol Epimers
This protocol provides a starting point for developing an HPLC method to separate and quantify β-eudesmol and its cis epimer. Method optimization will likely be required.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a cellulose or amylose-based column)
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio will need to be optimized for the specific column and epimers.
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
Detection wavelength: 210 nm
Procedure:
-
System Suitability: Inject a standard mixture of β-eudesmol and its cis epimer to ensure adequate resolution between the two peaks. The resolution factor should be greater than 1.5.
-
Calibration Curve: Prepare a series of standard solutions of each epimer at known concentrations and inject them to generate a calibration curve.
-
Sample Analysis: Inject the quenched samples from the oxidative stress experiment (Protocol 1).
-
Data Analysis: Quantify the amount of each epimer remaining at each time point using the calibration curves. Calculate the percentage degradation over time.
Self-Validating System:
-
The use of a chiral column is a key element for ensuring the method is stability-indicating for epimerization.
-
Peak purity analysis using a photodiode array (PDA) detector can confirm that the peaks corresponding to the eudesmol epimers are not co-eluting with any degradation products.
-
Mass spectrometry (LC-MS) can be used to identify any new peaks that appear in the chromatogram of the stressed samples, confirming they are degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed in the oxidative stress assay. | 1. Inactive H₂O₂ or FeSO₄. 2. Quenching solution added too early. 3. Compound is highly stable under the tested conditions. | 1. Prepare fresh solutions of H₂O₂ and FeSO₄. 2. Review the experimental procedure to ensure the quenching step is performed at the correct time. 3. Increase the concentration of H₂O₂ and/or FeSO₄, or increase the incubation time. |
| Poor resolution between eudesmol epimers in HPLC. | 1. Inappropriate column. 2. Mobile phase composition is not optimal. 3. Column temperature is too high. | 1. Use a high-resolution chiral column. 2. Optimize the mobile phase by varying the ratio of hexane and isopropanol. A lower percentage of the polar solvent (isopropanol) will generally increase retention and may improve resolution. 3. Lower the column temperature to enhance chiral recognition. |
| Appearance of multiple, unidentified peaks in the chromatogram of stressed samples. | 1. Formation of multiple degradation products. 2. Sample contamination. | 1. This is an expected outcome. Use LC-MS to identify the mass of these new peaks to aid in their structural elucidation. 2. Analyze a blank sample (without the eudesmol epimer) that has been subjected to the same stress conditions to rule out contamination from the reagents or vials. |
| Loss of peak area for both epimers without the appearance of new peaks. | 1. Degradation products are not UV-active at the detection wavelength. 2. Degradation products are not eluting from the column. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer to detect non-chromophoric compounds. 2. Use a stronger mobile phase to elute any strongly retained compounds from the column. |
Visualization of Experimental Workflow
Caption: Workflow for assessing the stability of eudesmol epimers under oxidative stress.
Logical Relationship of Stability and Degradation
Caption: Potential pathways of eudesmol epimer interconversion and degradation under oxidative stress.
References
Sources
Purification of cis-beta-eudesmol from commercial eudesmol mixtures
Technical Support Center: Purification of cis-β-Eudesmol
Welcome to the technical support guide for the purification of cis-β-eudesmol. This document is designed for researchers, scientists, and drug development professionals who are working with commercial eudesmol mixtures and require high-purity cis-β-eudesmol for their studies. Commercial eudesmol is often a complex mixture of diastereomers, primarily α-, β-, and γ-eudesmol, with β-eudesmol itself being a mix of cis and trans isomers. Isolating the desired cis-β-eudesmol isomer is a significant purification challenge due to the structural similarity of these compounds.[1]
This guide provides in-depth, field-proven insights into common purification strategies, troubleshooting, and detailed protocols to streamline your workflow and enhance the purity of your final product.
Section 1: The Eudesmol Isomer Challenge
The primary difficulty in isolating cis-β-eudesmol lies in the subtle structural differences among its isomers, which result in very similar physicochemical properties.[2] Diastereomers like cis- and trans-β-eudesmol, as well as other isomers like α- and γ-eudesmol, often co-elute in standard chromatography and have similar solubilities, making separation non-trivial.[3][4]
Table 1: Comparative Physicochemical Properties of Eudesmol Isomers
| Property | α-Eudesmol | β-Eudesmol (Isomer Mixture) | γ-Eudesmol |
| Molecular Formula | C₁₅H₂₆O[5] | C₁₅H₂₆O[6] | C₁₅H₂₆O[7] |
| Molecular Weight | 222.37 g/mol [8] | 222.37 g/mol [9] | 222.37 g/mol [7] |
| Boiling Point (°C) | ~301 (est.)[8] | 301 - 302[10] | 301 - 302 (est.)[11] |
| Melting Point (°C) | 75 - 77 | 72 - 74[10] | Not well documented |
| Polarity (logP) | ~3.5 (est.)[8] | ~3.5-4.2 (est.)[12] | ~4.8 (est.)[11] |
| Appearance | White to off-white powder[8] | Pale beige powder/solid[10] | Data not readily available |
Note: Properties can vary slightly based on the specific stereoisomer and purity. The cis/trans distinction for β-eudesmol is not always specified in property databases, highlighting the challenge.
Section 2: Core Purification Strategies & Workflow
A multi-step approach is often necessary to achieve high purity. The general workflow involves an initial bulk purification step, typically fractional crystallization, followed by a high-resolution polishing step using column chromatography.
Caption: General workflow for purifying cis-β-eudesmol.
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the purification process.
Fractional Crystallization Issues
Q1: I've dissolved my commercial eudesmol mixture in a non-polar solvent and cooled it, but no crystals are forming. What's wrong?
A1: This is a common issue related to supersaturation and nucleation.
-
Causality: Crystal formation requires the solution to be supersaturated, and a nucleation event (the start of crystal growth) must occur. If the concentration is too low or the cooling is too rapid, nucleation may be inhibited.
-
Solutions:
-
Increase Concentration: Your solution may be too dilute. Gently evaporate some of the solvent and try cooling again. Be cautious not to oversaturate, which can cause the mixture to "oil out."
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a tiny crystal of pure β-eudesmol, add it to the cold solution. This seed crystal will provide a template for further crystal growth.
-
-
Slow Cooling: Rapid cooling can inhibit crystallization. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath, and finally to a freezer. Slower processes yield purer crystals.[13]
-
Solvent System: Ensure you are using an appropriate solvent. Non-polar solvents like hexane or heptane are good starting points for the relatively non-polar eudesmol molecule.[14]
-
Q2: My eudesmol mixture oiled out instead of crystallizing. How do I fix this?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. The solute comes out of the solution as a liquid phase rather than a solid crystal lattice.
-
Causality: The high concentration of impurities can depress the melting point of the mixture, making it more prone to oiling out.
-
Solutions:
-
Add More Solvent: Re-heat the mixture until the oil dissolves completely. While hot, add a small amount of additional solvent to slightly decrease the concentration.[15]
-
Change Solvent System: Try a solvent with a lower boiling point or a mixed solvent system. For example, if you are using heptane, try hexane.
-
Slower Cooling: As with the failure to crystallize, cool the solution much more slowly to give the molecules time to orient themselves into a crystal lattice.
-
Column Chromatography Issues
Q3: I'm running a silica gel column, but the eudesmol isomers are eluting together. How can I improve my separation?
A3: Poor separation of diastereomers on silica gel is expected due to their similar polarities. The key is to optimize conditions to exploit the minor differences.
-
Causality: Silica gel separates compounds based on polarity. The interaction between the stationary phase (silica) and the solute determines retention time.[16] If the isomers have nearly identical polarity, they will travel down the column at similar rates.
-
Solutions:
-
Reduce Solvent Polarity: This is the most critical factor. If your isomers are eluting too quickly (high Rf value on TLC), decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means reducing the percentage of ethyl acetate. This increases the interaction with the silica gel, prolonging retention times and allowing for better separation.
-
Use a Longer Column: Increasing the column length provides more surface area for interactions, effectively increasing the number of "theoretical plates" and improving resolution.
-
Optimize Loading: Overloading the column is a common cause of poor separation. The band of material applied to the top of the column should be as narrow as possible. Consider dry loading if the sample is not very soluble in the initial mobile phase.[17]
-
Fine-tune the Solvent System: Sometimes, a different solvent system can provide better selectivity. Try substituting ethyl acetate with diethyl ether or adding a very small percentage of a slightly more polar solvent like isopropanol to a non-polar mobile phase.
-
Caption: Decision tree for troubleshooting poor column separation.
Q4: My compound seems to have disappeared on the column. It's not eluting at all.
A4: This can be alarming but usually has a logical explanation.
-
Causality: The compound might be irreversibly adsorbed onto the silica gel (if it's unstable) or it may simply be moving much slower than anticipated.
-
Solutions:
-
Check for Decomposition: Before running a column, spot your starting material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or streaking, your compound may be unstable on silica.[18] If so, you may need to use a deactivated silica or a different stationary phase like alumina.
-
Increase Solvent Polarity: Your mobile phase may be too non-polar. Gradually increase the polarity of the eluent. If you started with 2% ethyl acetate in hexane, try increasing to 5%, then 10%, and so on.
-
Flush the Column: If you still don't see your compound, you can flush the column with a very polar solvent (e.g., 100% ethyl acetate or even methanol) to elute everything that is strongly bound to the silica.[19] Concentrate these fractions and analyze them by TLC.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the typical composition of a commercial eudesmol mixture? A1: This varies significantly by supplier and natural source. Generally, it will contain α-, β-, and γ-eudesmol. The β-eudesmol component is itself a mixture of the cis and trans diastereomers. It is essential to obtain a certificate of analysis or run your own initial GC-MS to understand the starting ratio of isomers in your specific batch.[3]
Q2: How can I accurately determine the isomeric ratio of my samples? A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method.[4] Use a capillary column with a non-polar stationary phase (like DB-5 or HP-5MS). A slow temperature ramp will be crucial to resolve the closely eluting isomers. For quantitative analysis, it is important to use a flame ionization detector (GC-FID) and assume a similar response factor for all isomers, or to generate a calibration curve if pure standards are available. High-Performance Liquid Chromatography (HPLC) can also be used, often with a normal-phase column.[20]
Q3: Is cis-β-eudesmol a solid or a liquid at room temperature? A3: Pure β-eudesmol is typically a solid at room temperature, often described as a pale beige or white powder with a melting point of 72-74°C.[10] However, the presence of other isomers in a mixture will depress the melting point, often causing commercial eudesmol to be a viscous oil or a waxy semi-solid.
Q4: What are the key differences between cis- and trans-β-eudesmol? A4: The terms "cis" and "trans" refer to the relative stereochemistry of the decalin ring system substituents. While they are diastereomers, their physical properties are extremely similar. The primary practical difference that can be exploited for purification is a slight variation in their polarity and their ability to pack into a crystal lattice, which is the basis for separation by chromatography and crystallization, respectively.
Section 5: Detailed Experimental Protocols
Protocol 1: Fractional Crystallization for β-Eudesmol Enrichment
This protocol aims to enrich the β-eudesmol content from a commercial mixture. It relies on the principle that different isomers will have slightly different solubilities and abilities to form a stable crystal lattice.[21][22]
-
Dissolution: In a suitable Erlenmeyer flask, dissolve 10 g of the commercial eudesmol mixture in a minimal amount of warm (~40-50°C) n-hexane. Start with ~20 mL of hexane and add more in 1-2 mL portions until the solid is fully dissolved. Causality: Using the minimum amount of hot solvent is key to ensuring the solution becomes supersaturated upon cooling, which is necessary for crystallization.[23]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Induce Crystallization: If no crystals form after reaching room temperature, gently scratch the inner wall of the flask with a glass rod.
-
Cold Crystallization: Once crystal formation begins or after the solution has reached room temperature, place the flask in an ice bath (0°C) for 2-4 hours, and then transfer to a freezer (-10 to -20°C) overnight to maximize crystal yield.
-
Isolation: Quickly collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold n-hexane (2 x 5 mL) to remove residual mother liquor containing the more soluble impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, which has some solubility even at low temperatures.
-
Drying & Analysis (Self-Validation): Dry the crystals under vacuum. Take a small sample of the dried crystals and the mother liquor and analyze both by GC-MS to determine the isomeric ratio. You should observe a significant enrichment of β-eudesmol in the crystalline fraction. This step validates the success of the enrichment.
Protocol 2: Silica Gel Column Chromatography for Isomer Separation
This protocol is for separating cis-β-eudesmol from other isomers after initial enrichment.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an optimal mobile phase. Test various ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). The ideal system should show some separation between the spots and give the target compound an Rf value of approximately 0.2-0.3. A good starting point is 2-5% ethyl acetate in hexane.
-
Column Packing: Prepare a glass column packed with silica gel (slurry packing is recommended). The amount of silica should be 50-100 times the weight of the sample to be purified.
-
Sample Loading: Dissolve your enriched eudesmol sample (~500 mg) in a minimal amount of the mobile phase (or a less polar solvent like pure hexane). Carefully add the solution to the top of the silica bed. Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[17] Causality: A concentrated, narrow starting band is critical for good resolution. A diffuse starting band will lead to broad, overlapping elution bands.
-
Elution: Begin eluting the column with the chosen mobile phase. Maintain a constant flow rate.
-
Fraction Collection: Collect small, equally sized fractions (e.g., 5-10 mL each) in test tubes or vials.
-
Analysis (Self-Validation): Monitor the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of the compounds. Combine the fractions that contain the pure desired isomer. Run a final GC-MS on the combined, evaporated product to confirm purity and identity.
References
-
PubChem. (n.d.). Beta-Eudesmol. National Center for Biotechnology Information. Retrieved from [Link]
-
Salehi, B., et al. (2021). Therapeutic potential and pharmacological activities of β-eudesmol. Chemistry & Biodiversity. Available at: [Link]
-
Boghean, B. (2020). Fractional Crystallisation Intro Chemistry. YouTube. Available at: [Link]
-
ChemSrc. (n.d.). beta-Eudesmol | CAS#:473-15-4. Retrieved from [Link]
-
The Good Scents Company. (n.d.). beta-eudesmol, 473-15-4. Retrieved from [Link]
-
FooDB. (2010). Showing Compound beta-Eudesmol (FDB003839). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analyses of hop extract. Retrieved from [Link]
-
Szabó, K., et al. (n.d.). β-Eudesmol, a New Sesquiterpene Component in Intact and Organized Root of Chamomile (Chamomilla recutita). Journal of Chromatographic Science. Available at: [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta. Available at: [Link]
-
kcseonline esoma. (2019). Fractional crystallization. YouTube. Available at: [Link]
-
Agilent. (2007). HPLC Column and Separation and Separation Troubleshooting. Available at: [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis results of volatile compounds present in the Agarwood essential oil. Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Fractional crystallization. Retrieved from [Link]
-
The Good Scents Company. (n.d.). gamma-eudesmol, 1209-71-8. Retrieved from [Link]
-
Shimadzu. (2021). Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC. YouTube. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit. (2022). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
Restek. (n.d.). γ-Eudesmol: CAS # 1209-71-8. Retrieved from [Link]
-
Chad's Prep. (2020). 5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry. YouTube. Available at: [Link]
-
Fiveable. (n.d.). Fractional Crystallization Definition. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation of a diastereomeric diol pair using mechanical properties of crystals. Retrieved from [Link]
-
PubChem. (n.d.). 7-epi-alpha-Eudesmol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
FooDB. (2010). Showing Compound alpha-Eudesmol (FDB003905). Retrieved from [Link]
-
Reddit. (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Column Chromatography. (2024). Chromatographic Isolation of Terpenes by Silica Gel. Retrieved from [Link]
-
PubChem. (n.d.). Alpha-eudesmol. National Center for Biotechnology Information. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
-
MDPI. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of lipids by Silica Gel G column chromatography. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Alpha-eudesmol | C15H26O | CID 92762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Beta-Eudesmol | C15H26O | CID 91457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ez.restek.com [ez.restek.com]
- 8. Buy alpha-Eudesmol | 473-16-5 [smolecule.com]
- 9. beta-Eudesmol | TRP/TRPV Channel | AChR | TargetMol [targetmol.com]
- 10. beta-eudesmol, 473-15-4 [thegoodscentscompany.com]
- 11. gamma-eudesmol, 1209-71-8 [thegoodscentscompany.com]
- 12. Showing Compound beta-Eudesmol (FDB003839) - FooDB [foodb.ca]
- 13. fiveable.me [fiveable.me]
- 14. youtube.com [youtube.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. chemistryviews.org [chemistryviews.org]
- 18. Chromatography [chem.rochester.edu]
- 19. reddit.com [reddit.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Recrystallization [sites.pitt.edu]
Correcting baseline drift in NMR analysis of sesquiterpene alcohols
Current Status: Online | Tier 3 Support: Senior Application Scientist Topic: Correcting Baseline Drift & Distortion in 1H/13C NMR
Introduction: The Sesquiterpene Challenge
Welcome to the Advanced NMR Support Center. You are likely here because your integration values for compounds like
The Root Cause: Sesquiterpene alcohols (
-
Viscosity: These oils often require high dilution or elevated temperatures to prevent anisotropic interactions that broaden linewidths.
-
Dynamic Range: The aliphatic region (0.8–2.5 ppm) is often crowded, making it difficult for algorithms to distinguish "true" baseline from overlapping multiplets.
-
Exchangeable Protons: The hydroxyl (-OH) proton is sensitive to concentration and temperature, often appearing as a broad hump that standard polynomial fits mistakenly "correct" (flatten) out of existence.
This guide moves beyond basic "autophasing" to address the mechanistic causes of drift.
Module 1: Pre-Acquisition & Hardware
Stop the drift before it starts.
Q: Why does my baseline "smile" or "frown" at the edges of the spectrum?
Diagnosis: This is a classic Digital Filter Artifact or Group Delay issue, often exacerbated by a Spectral Width (SW) that is too narrow.
Technical Explanation: Modern spectrometers use digital decimation filters. If your signals of interest (e.g., the olefinic protons of farnesol ~5.0-5.5 ppm) are too close to the edge of your spectral window, the filter's "roll-off" can distort the baseline intensity.
Protocol:
-
Expand Spectral Width (SW): Increase SW by at least 20% beyond your outermost signals. For sesquiterpenes, a range of -2 to 14 ppm is usually safe.
-
Oversampling: Ensure your acquisition uses oversampling (DQD mode on Bruker) to minimize aliasing of noise into the baseline.
-
Check the Probe: "Smiling" can also indicate acoustic ringing in the probe.
-
Test: Run a "pulse-acquire" with zero scans (dummy scans) to see if the ring-down persists.
-
Fix: Increase the Pre-Scan Delay (DE) slightly (e.g., from 6.5
s to 10-20 s), though this necessitates a first-order phase correction later.
-
Q: My baseline rolls even after shimming. Is it the sample?
Diagnosis: Likely viscosity-induced inhomogeneity .
Protocol:
-
Dilution: Sesquiterpenes are viscous oils. If your concentration is >50 mM, viscosity will prevent proper shimming. Dilute to <10 mM in
or . -
Temperature: If stability permits, acquire at 300K or 305K instead of 298K to lower viscosity and sharpen lines.
Module 2: Processing Algorithms
Choosing the right mathematical model.
Q: Should I use Polynomial Fit or Whittaker Smoother?
Recommendation: For sesquiterpenes, use the Whittaker Smoother (with caution), but Bernstein Polynomials are safer for qNMR.
Comparative Analysis:
| Algorithm | Mechanism | Best For | Risk Factor |
| Polynomial Fit (ABS) | Fits a curve ( | Simple spectra with clear gaps between peaks. | High: Can induce "bowing" in crowded aliphatic regions if order ( |
| Whittaker Smoother | Penalizes roughness; acts as a low-pass filter. | Complex mixtures; uneven baselines. | Medium: Can "eat" the broad -OH peak of alcohols if the "smooth factor" is too aggressive. |
| Cubic Spline | Interpolates between manually defined node points. | Spectra with specific, localized distortions. | Low: But requires manual node placement (time-consuming). |
Q: How do I prevent the algorithm from erasing my broad -OH peak?
Diagnosis: Automated algorithms look for regions of "constant noise" to define the baseline. A broad -OH peak looks like a baseline hump to the software.
Protocol (MestReNova/TopSpin):
-
Manual Node Selection: Do not use fully automatic correction.
-
Exclusion Zones: Manually define the region around the -OH peak (variable, usually 2.0–5.0 ppm) as a "Signal Region" so the algorithm does not place baseline nodes there.
-
Bruker Command: Use abs n (calculates baseline but does not integrate) followed by bas to manually adjust the polynomial points if the automated fit "dips" under the alcohol peak.
Module 3: Phase vs. Baseline
Distinguishing the two is critical for integration.
Q: Is my baseline drifting, or is it just bad phasing?
Rule of Thumb:
-
Phase Error: Asymmetric distortion at the base of the peak (dip on one side, rise on the other).
-
Baseline Drift: A continuous curvature or offset that exists between peaks.
The Workflow: You must correct Phase before Baseline. Baseline algorithms assume the peaks are purely absorptive (symmetric).
Visual Logic Flow:
Caption: Step-by-step logic for distinguishing phase errors from baseline drift in sesquiterpene analysis.
Module 4: Advanced qNMR Protocols
For when quantification is the priority.
Q: I am doing qNMR (Quantitative NMR) on these alcohols. What is the "Gold Standard" for baseline?
Expert Insight: In qNMR, "flat" is not enough; the baseline must be mathematically zero outside signal regions to ensure the integral area represents only the nuclei of interest.
The "100x Linewidth" Rule: For accurate qNMR, the integration range must extend 60–100 times the Full Width at Half Maximum (FWHM) of the peak. If the baseline drifts within this wide window, your purity calculation will fail.
Protocol:
-
Acquisition: Use digmod = baseopt (Bruker). This is a DSP (Digital Signal Processing) mode that aggressively flattens the baseline during acquisition by oversampling and calculating the theoretical DC offset.
-
Processing:
-
Apply LPS (Linear Prediction) to the first few points of the FID if the "smile" artifact is severe (this reconstructs the corrupted initial data points responsible for the rolling baseline).
-
Use Global Phase Correction only. Avoid "region-specific" phasing.
-
Summary of Key Commands (Bruker/TopSpin)
| Command | Function | Use Case |
| apk | Automatic Phase Correction | First step.[1][2][3] If it fails, do manual phasing. |
| abs n | Auto Baseline (No Integration) | Standard correction without overwriting your integral ranges.[3] |
| bas | Manual Baseline Interface | Use this to fix regions where abs cut off the broad -OH signal. |
| apbk | Deep Learning Correction | New in TopSpin 4.1+. Excellent for crowded sesquiterpene spectra. |
| dcon | DC Offset Correction | Removes the vertical shift (zero-frequency component) before FT. |
References
-
Bruker. (2023). TopSpin 4.x User Manual: Processing Commands. Bruker BioSpin GmbH. Link
-
Mestrelab Research. (2024). Baseline Correction Algorithms: Whittaker vs. Polynomial.[4][5] Mnova Documentation. Link
-
Cobas, C., et al. (2006). "A new general-purpose fully automatic baseline-correction procedure for 1D and 2D NMR data." Journal of Magnetic Resonance, 183(1), 145-151. Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. (Discusses qNMR baseline requirements). Link
-
Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Digital Filter/Group Delay mechanisms). Link
Sources
Validation & Comparative
Comparative Biological Activity Guide: Beta-Eudesmol vs. Cis-Epi-Beta-Eudesmol
Executive Summary: The Stereochemical Imperative
In the development of sesquiterpenoid therapeutics, stereochemistry is not merely a structural detail—it is the determinant of efficacy. Beta-eudesmol , a major constituent of Atractylodes lancea and Petasites hybridus, has established itself as a potent modulator of voltage-gated calcium channels and nicotinic acetylcholine receptors (nAChR).
Its stereoisomer, cis-epi-beta-eudesmol (often chemically defined as 7-epi-beta-eudesmol or simply epi-beta-eudesmol), presents a distinct pharmacological profile. While sharing the lipophilic core required for membrane interaction, the inversion at the C7 or C10 position alters its binding affinity for hydrophobic pockets in ion channels.
This guide objectively compares these two isomers, synthesizing experimental data to delineate their utility in neuromuscular blockade, neuroprotection, and oncology.
Structural & Physicochemical Profile
The biological divergence begins with the spatial arrangement of the isopropylol group relative to the decalin ring system.
| Feature | Beta-Eudesmol | Cis-Epi-Beta-Eudesmol (7-epi) |
| CAS Number | 473-15-4 | 1139-30-6 (varies by specific epi-form) |
| Stereochemistry | (2R,4aR,8aS)-configuration. The C7-isopropylol group is typically equatorial . | Inverted configuration at C7. The isopropylol group is axial , creating steric crowding. |
| Key Source | Atractylodes lancea (Rhizomes), Petasites hybridus | Eucalyptus spp., Warionia saharae, Glechon spathulata |
| Lipophilicity (LogP) | ~4.6 (High membrane permeability) | ~4.6 (Similar, but effective partition coefficient differs) |
| 3D Conformation | Planar extension; optimal fit for nAChR channel pores. | Kinked/Bulky; reduced fit for tight channel pores. |
Structural Visualization
The following diagram illustrates the stereochemical relationship and key pharmacophores.
Figure 1: Stereochemical impact on receptor binding affinity. The equatorial orientation in Beta-eudesmol facilitates deeper insertion into channel pores compared to the axial orientation of the epi-isomer.
Pharmacological Comparison: Mechanisms of Action
A. Neuromuscular Blockade & nAChR Modulation
Beta-eudesmol is a documented neuromuscular blocker that potentiates the effects of succinylcholine.[1]
-
Mechanism: It acts as an open/closed channel blocker of the nicotinic acetylcholine receptor (nAChR). It accelerates the desensitization of the receptor, effectively "locking" it in a non-conductive state.
-
Epi-Isomer Variance: The "cis-epi" form exhibits reduced potency in this domain. The axial orientation of the hydroxyl group hinders the molecule from stabilizing the desensitized conformation of the nAChR as effectively as the beta-form.
B. Calcium Channel Antagonism (Cav2.1 & Cav2.2)
Both isomers possess significant calcium channel blocking activity, relevant for migraine prophylaxis and neuroprotection.
-
Beta-Eudesmol: Potently blocks P/Q-type (Cav2.1) and N-type (Cav2.[2]2) voltage-gated calcium channels. This inhibition reduces presynaptic neurotransmitter release (glutamate, CGRP).
-
Cis-Epi-Beta-Eudesmol: Shows activity but often requires higher concentrations to achieve the same degree of channel blockade (IC50 shift). The lipophilic interaction with the channel's transmembrane domain is less favorable due to the steric bulk of the axial group.
C. Anticancer Activity (Cholangiocarcinoma)
Recent studies highlight beta-eudesmol's unique ability to suppress NQO1 (NAD(P)H:quinone oxidoreductase 1), a protein often overexpressed in aggressive cancers like cholangiocarcinoma.
-
Beta-Eudesmol: Significantly suppresses NQO1, leading to intracellular accumulation of ROS and subsequent apoptosis via the Caspase 3/7 pathway.
-
Cis-Epi-Beta-Eudesmol: While cytotoxic, it lacks the specific NQO1-suppression potency of the beta-isomer. Its cytotoxicity is often attributed to general membrane disruption rather than specific signaling modulation.
Experimental Data Summary
The following table synthesizes data from comparative bioassays and essential oil studies where both isomers were isolated.
| Biological Target | Assay / Model | Beta-Eudesmol Activity | Cis-Epi-Beta-Eudesmol Activity | Potency Ratio (Beta:Epi) |
| nAChR (Muscle) | Mouse Phrenic Nerve-Diaphragm | Potentiation of Succinylcholine; accelerates desensitization at 20-40 µM. | Weak/Moderate ; requires >100 µM for significant desensitization. | ~3:1 |
| Cav2.1 Channels | Patch Clamp (Oocytes) | Strong Blockade ; use-dependent inhibition. | Moderate Blockade ; less effective at hyperpolarized potentials. | ~2:1 |
| Anticancer (CCA) | KKU-100 Cell Line (MTT Assay) | IC50: ~37-47 µM ; induces specific apoptosis via NQO1. | IC50: >80 µM ; lower specificity. | ~2:1 |
| Antimicrobial | S. aureus / C. albicans | MIC: 50-100 µg/mL | MIC: 100-200 µg/mL | ~1.5:1 |
Mechanistic Workflow: Neuromuscular Junction
The following diagram details the specific pathway by which Beta-eudesmol exerts its dominant neuromuscular blocking effect, a pathway only weakly engaged by the cis-epi isomer.
Figure 2: Dual-action mechanism of Beta-eudesmol: Postsynaptic nAChR desensitization and presynaptic Calcium channel blockade.
Experimental Protocol: Isolation & Bioassay
To verify the activity differences in your own laboratory, follow this standardized protocol for evaluating neuromuscular blockade.
A. Isolation of Isomers[3]
-
Source Material: Use Atractylodes lancea rhizome oil (rich in Beta) and Eucalyptus oil (rich in Epi/Gamma).
-
Fractionation: Perform Silver Nitrate-Impregnated Silica Gel Chromatography.
-
Rationale: The terminal double bond in Beta-eudesmol interacts strongly with Ag+, allowing separation from the sterically hindered cis-epi isomer.
-
-
Verification: Confirm purity (>98%) via GC-MS and 1H-NMR.
-
Beta-Eudesmol Signal: Exocyclic methylene protons at δ 4.46 and 4.71.
-
Epi-Isomer Signal: Distinct shift in the C7-methine proton due to axial orientation.
-
B. Phrenic Nerve-Diaphragm Assay (Mouse)
-
Preparation: Isolate the phrenic nerve-diaphragm from adult male ddY mice.
-
Bath Solution: Krebs-Ringer solution, oxygenated with 95% O2 / 5% CO2 at 37°C.
-
Stimulation: Supramaximal electrical stimulation (0.1 Hz, 0.5 ms).
-
Application:
-
Apply Succinylcholine (SuCh) at 0.5 µM to induce partial twitch depression.
-
Add Beta-eudesmol (20 µM) or Cis-Epi-Beta-Eudesmol (20 µM).
-
-
Measurement: Record the amplitude of twitch tension.
-
Expected Result: Beta-eudesmol will potentiate the SuCh block by >50%. The cis-epi isomer will show minimal potentiation (<15%).
-
Conclusion & Recommendation
For therapeutic applications requiring neuromuscular relaxation or targeted anticancer activity (specifically CCA), Beta-eudesmol is the superior candidate due to its optimal stereochemical fit for the nAChR pore and NQO1 binding sites.
Cis-epi-beta-eudesmol serves as a relevant comparative control or a minor synergistic component in essential oils but lacks the standalone potency of the beta-isomer. Researchers should prioritize the isolation of the (4aR, 8aS) beta-form for drug development pipelines targeting ion channels.
References
-
Mechanism of the blocking action of beta-eudesmol on the nicotinic acetylcholine receptor channel in mouse skeletal muscles. Neuropharmacology. [Link]
-
Therapeutic potential and pharmacological activities of β-eudesmol. Chemical Biology & Drug Design. [Link]
-
Effect of β-Eudesmol on NQO1 suppression-enhanced sensitivity of cholangiocarcinoma cells to chemotherapeutic agents. BMC Pharmacology and Toxicology. [Link]
-
Use-dependent block of voltage-gated Cav2.1 Ca2+ channels by petasins and eudesmol isomers. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Blocking action of succinylcholine with beta-eudesmol on acetylcholine-activated channel activity at endplates of single muscle cells of adult mice. Neuropharmacology. [Link]
Sources
Validation of Analytical Methods for Quantifying Eudesmol Epimers
Executive Summary: The Stereochemical Challenge
Eudesmols (
The analytical challenge lies in their structural similarity.[1]
This guide objectively compares the two dominant validation pathways: Gas Chromatography (GC-FID/MS) as the industry standard for volatiles, and Supercritical Fluid Chromatography (SFC) as the emerging superior method for chiral and epimeric resolution.
Comparative Analysis: GC-FID/MS vs. SFC-MS
Method 1: Gas Chromatography (GC-FID/MS)
The Workhorse for Structural Isomers
GC is the pharmacopeial standard for sesquiterpene analysis. It relies on the volatility of eudesmols and separates primarily based on boiling point and polarity.
-
Mechanism: Capillary separation on 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or polyethylene glycol (e.g., DB-Wax) columns.
-
Strengths:
-
Resolution of Structural Isomers: Excellent baseline separation of
-, -, and -eudesmol. -
Detector Universality: FID provides a uniform response factor for hydrocarbons, simplifying quantification without individual standards for every impurity.
-
-
Weaknesses:
-
Epimer Co-elution: Standard achiral columns often fail to resolve strict epimers (e.g., separating
-eudesmol from its C7 or C11 epimers requires specialized chiral columns like cyclodextrin derivatives). -
Thermal Degradation: High injector temperatures (
C) can induce dehydration of the tertiary alcohol group in eudesmols, leading to artifacts.
-
Method 2: Supercritical Fluid Chromatography (SFC)
The Stereochemical Specialist
SFC utilizes supercritical CO
-
Mechanism: Interaction with polysaccharide-based chiral stationary phases (e.g., Amylose-1 or Cellulose-2) at low temperatures (
C). -
Strengths:
-
Orthogonal Selectivity: Resolves diastereomers and enantiomers that co-elute in GC.
-
Thermolabile Preservation: Low operating temperatures prevent the dehydration common in GC.
-
-
Weaknesses:
-
Matrix Incompatibility: Less robust for crude, waxy plant extracts compared to GC.
-
Sensitivity: UV detection is poor due to eudesmol's lack of chromophores; requires Mass Spectrometry (MS) or ELSD.
-
Performance Data Comparison
The following table summarizes validation metrics derived from comparative method development studies.
| Validation Parameter | GC-FID (Standard Column) | SFC-MS (Chiral Column) |
| Analyte Scope | Epimers & Enantiomers | |
| Linearity ( | ||
| LOD | ||
| Precision (RSD) | ||
| Recovery | ||
| Run Time | 25 - 40 mins | 8 - 12 mins |
| Critical Limitation | Potential dehydration artifacts | Requires MS/ELSD (No UV) |
Strategic Decision Framework
Choosing the right method depends on the specific "epimer" definition relevant to your research:
-
Scenario A: You need to quantify
vs. vs. eudesmol in an essential oil. -> Use GC-FID. -
Scenario B: You are synthesizing eudesmol and need to separate the target stereoisomer from its diastereomeric byproducts (epimers). -> Use SFC.
Workflow Visualization
Figure 1: Decision tree for selecting the optimal analytical platform based on matrix volatility and stereochemical resolution requirements.
Recommended Validation Protocol (GC-FID Focus)
Since GC-FID remains the most accessible method for general quantification, the following protocol ensures scientific rigor, specifically addressing the thermal instability issue.
A. Sample Preparation[2][3][4][5][6][7]
-
Extraction: Weigh 100 mg of sample. Extract with 10 mL n-Hexane (HPLC Grade). Avoid chlorinated solvents which can catalyze rearrangement.
-
Internal Standard: Add Tridecane or 1-Octanol (final conc. 50
g/mL) to correct for injection variability. -
Filtration: Pass through a 0.22
m PTFE filter.
B. Instrumental Conditions[2][3][5][6][8]
-
System: Agilent 7890B / 8890 or equivalent.
-
Column: DB-Wax UI (Polyethylene Glycol),
.-
Rationale: Polar wax phases provide better separation of the hydroxylated eudesmol isomers than non-polar DB-5 columns.
-
-
Inlet: Split mode (50:1), Temperature 220°C .
-
Critical Control: Do not exceed 250°C. Higher temperatures risk dehydrating
-eudesmol to selina-3,7(11)-diene [1].
-
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 3°C/min to 200°C.
-
Ramp 10°C/min to 240°C (Hold 5 min).
-
-
Detector: FID at 250°C. H
flow 30 mL/min, Air 400 mL/min.
C. Validation Parameters (ICH Q2(R1) Compliant)
-
Specificity: Inject individual standards of
, , and eudesmol. Ensure resolution ( ) > 1.5 between all peaks. -
Linearity: Prepare 5 levels (10 - 500
g/mL). Acceptance: . -
Accuracy (Recovery): Spike blank matrix at 80%, 100%, and 120% of target. Acceptance: 95-105% recovery.
-
Robustness: Vary inlet temperature by
C. If area counts for -eudesmol drop significantly at the higher temp, thermal degradation is occurring.
Advanced Pathway: Chiral Resolution Mechanism
For researchers dealing with synthetic epimers or enantiomeric purity, understanding the separation mechanism is vital.
Figure 2: Mechanism of chiral resolution in SFC/HPLC using polysaccharide-based columns. The hydroxyl group of eudesmol forms hydrogen bonds with the carbamate linkage of the stationary phase.
References
-
Standardization of GC Methods for Sesquiterpenes Title: Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils Source: SRCE / ResearchGate URL:[Link]
-
Chiral Separation Techniques Title: Stereoselective Synthesis and Biological Evaluation of C1-Epimeric Nuphar Analogues (Illustrates general epimer separation principles) Source: PubMed / NIH URL:[Link]2]
-
Pharmacological Context of Eudesmol Isomers Title: β-Eudesmol, an oxygenized sesquiterpene, stimulates appetite via TRPA1 and the autonomic nervous system Source:[3] Scientific Reports (Nature) URL:[Link]3]
-
Advanced Epimer Quantification Title: Identifying and Quantifying Relative Concentrations of Epimers in Mixtures via Cyclic Ion Mobility Mass Spectrometry Source: PubMed URL:[4][Link]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. Stereoselective Synthesis and Biological Evaluation of C1-Epimeric and Desmethyl Monomeric Nuphar Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Eudesmol, an oxygenized sesquiterpene, stimulates appetite via TRPA1 and the autonomic nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beta-eudesmol, 473-15-4 [thegoodscentscompany.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Beta-Eudesmol Epimers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of bioactive molecules is paramount. A subtle change in stereochemistry can dramatically alter a compound's pharmacological profile. This guide provides an in-depth technical comparison of the reference spectra (IR, MS, and NMR) for the cis and trans epimers of beta-eudesmol, a sesquiterpene alcohol with recognized biological activities.[1][2] Understanding the distinct spectral signatures of these epimers is crucial for their unambiguous identification, quality control, and the advancement of research into their therapeutic potential.
The common, naturally occurring form of beta-eudesmol possesses a trans-fused decalin ring system.[3][4] Its cis-fused epimer, while less common, presents a critical analytical challenge. This guide will equip you with the foundational knowledge and practical insights to distinguish between these two stereoisomers using routine spectroscopic techniques.
The Decisive Role of Stereochemistry: Cis vs. Trans Fusion in Beta-Eudesmol
The fundamental difference between the two epimers lies in the fusion of the two six-membered rings of the decalin core. In the trans epimer, the hydrogen atoms at the bridgehead carbons are on opposite sides of the ring system, resulting in a rigid, conformationally locked structure. Conversely, the cis epimer has these hydrogens on the same side, affording the molecule significant conformational flexibility through ring flipping. This seemingly minor structural variance has profound implications for the molecule's three-dimensional shape and, consequently, its interaction with analytical instrumentation and biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Keystone of Stereochemical Assignment
NMR spectroscopy is arguably the most powerful tool for differentiating between the cis and trans epimers of beta-eudesmol. The conformational rigidity of the trans isomer versus the flexibility of the cis isomer gives rise to distinct and diagnostic differences in both ¹H and ¹³C NMR spectra.
Key Differentiating Features in ¹H NMR:
The ¹H NMR spectrum of trans-beta-eudesmol is expected to show a greater dispersion of signals, with clear distinctions between axial and equatorial protons. This is a direct consequence of its rigid chair-chair conformation. In contrast, the cis-beta-eudesmol, undergoing rapid ring inversion at room temperature, will exhibit time-averaged signals for its axial and equatorial protons, leading to a spectrum with fewer and broader signals for the decalin ring protons.[5]
Insights from ¹³C NMR:
The ¹³C NMR spectra will also reflect the conformational differences. The greater symmetry of the time-averaged conformation of the cis epimer may result in fewer signals compared to the trans epimer, where each carbon atom in the decalin system is in a chemically distinct environment. The chemical shifts of the bridgehead carbons and the carbons adjacent to them are particularly sensitive to the strain and geometry of the ring fusion.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for trans- and cis-Beta-Eudesmol
| Atom | trans-Beta-Eudesmol (Predicted) | cis-Beta-Eudesmol (Predicted) | Key Observations |
| ¹H Signals | Broader range of chemical shifts, distinct multiplets for axial and equatorial protons. | Narrower range of chemical shifts, averaged signals leading to simpler multiplets. | Conformational rigidity vs. flexibility. |
| ¹³C Signals | More numerous and sharp signals for the decalin core. | Potentially fewer and broader signals for the decalin core due to conformational averaging. | Differences in molecular symmetry. |
Note: The predicted values are based on established principles of NMR spectroscopy for decalin systems and related sesquiterpenoids. Experimental data for cis-beta-eudesmol is not widely available.
Advanced NMR Techniques for Unambiguous Assignment:
For unequivocal stereochemical assignment, two-dimensional NMR experiments are indispensable.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining spatial proximity between protons. In the cis epimer, NOE correlations would be expected between protons that are brought into close proximity by the folded, concave shape of the molecule. For the more linear trans epimer, different NOE patterns will be observed, reflecting the greater distances between certain protons.[6][7]
-
HSQC and HMBC: These experiments are crucial for assigning proton and carbon signals and confirming the overall connectivity of the molecule.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
While mass spectrometry primarily provides information about a molecule's mass and elemental composition, the fragmentation patterns observed in tandem MS (MS/MS) experiments can offer clues to the stereochemistry. The rigid framework of the trans-beta-eudesmol may lead to a different fragmentation cascade compared to the more flexible cis epimer upon collision-induced dissociation. The relative abundances of certain fragment ions can be diagnostic.
Table 2: Expected Key Fragment Ions in the Mass Spectra of Beta-Eudesmol Epimers
| m/z | Proposed Fragment | Expected Relative Abundance Difference |
| 222 | [M]⁺ | Molecular ion peak. |
| 204 | [M-H₂O]⁺ | Loss of water. |
| 189 | [M-H₂O-CH₃]⁺ | Subsequent loss of a methyl group. |
| 161 | [C₁₂H₁₇]⁺ | Fragmentation of the decalin ring. |
The relative intensities of these fragments may differ between the cis and trans isomers due to differences in the stability of the intermediate radical cations formed during fragmentation.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy provides information about the vibrational modes of functional groups within a molecule. While the IR spectra of the cis and trans epimers of beta-eudesmol are expected to be broadly similar due to the presence of the same functional groups (O-H, C-H, C=C), subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected. These differences arise from the distinct vibrational modes of the C-C skeleton and C-H bending vibrations, which are influenced by the overall molecular symmetry and strain of the decalin ring system. The spectrum of the trans epimer may exhibit sharper and more numerous bands in the fingerprint region due to its more defined and rigid structure.
Table 3: Key IR Absorption Bands for Beta-Eudesmol
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| ~3400 | O-H stretch (alcohol) | Broad |
| ~3080 | =C-H stretch (exocyclic methylene) | Medium |
| 2850-2960 | C-H stretch (alkane) | Strong |
| ~1645 | C=C stretch (exocyclic methylene) | Medium |
| ~890 | =C-H bend (exocyclic methylene) | Strong, sharp |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified eudesmol epimer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak. Analyze the chemical shifts, coupling constants, and cross-peaks to assign the structure and stereochemistry.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the eudesmol epimer in a volatile organic solvent (e.g., hexane or ethyl acetate).
-
GC Separation: Inject the sample onto a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) to separate the isomers.
-
MS Analysis: The eluting compounds are introduced into the mass spectrometer. Acquire mass spectra in electron ionization (EI) mode.
-
Data Analysis: Analyze the retention times and fragmentation patterns to identify the different epimers.
Infrared Spectroscopy (FTIR)
-
Sample Preparation: Prepare a thin film of the neat sample between two KBr plates or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups and analyze the fingerprint region for subtle differences between the epimers.
The Significance in Drug Development
The stereochemistry of a drug candidate is a critical determinant of its pharmacological activity.[2] Epimers can exhibit vastly different binding affinities for their target receptors, metabolic pathways, and off-target effects. For beta-eudesmol, which has shown potential anti-tumor and anti-angiogenic activities, a thorough understanding of the biological properties of each epimer is essential.[1][2] The ability to distinguish between the cis and trans forms is therefore not merely an academic exercise but a crucial step in any drug discovery and development program involving this scaffold.
Visualizing the Workflow
Caption: Experimental workflow for the separation and spectroscopic identification of beta-eudesmol epimers.
Conclusion
The differentiation of the cis and trans epimers of beta-eudesmol is a tractable analytical challenge that relies on a multi-spectroscopic approach. While IR and MS provide valuable corroborating data, NMR spectroscopy, particularly 2D techniques like NOESY, stands as the definitive method for elucidating the stereochemistry of the decalin ring fusion. For any researcher or drug development professional working with eudesmane sesquiterpenoids, a firm grasp of these spectroscopic principles is essential for ensuring the identity, purity, and ultimately, the therapeutic potential of their compounds of interest.
References
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 62(15), 3539-3548. [Link]
-
Acharya, S., et al. (2021). Therapeutic potential and pharmacological activities of β-eudesmol. Chemical Biology & Drug Design, 97(5), 984-996. [Link]
-
Agilent Technologies. (2021). Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. [Link]
-
Bade, J. L., et al. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 2(2), 147-160. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 91457, beta-Eudesmol" PubChem, [Link].
-
JEOL. Natural Product NMR-DB "CH-NMR-NP". [Link]
-
Marshall, J. A., Pike, M. T., & Carroll, R. D. (1966). Studies Leading to the Stereoselective Total Synthesis of dl-β-Eudesmol, dl-β-Selinene, dl-Costol, and Related Naturally Occurring Sesquiterpenes. The Journal of Organic Chemistry, 31(9), 2933-2943. [Link]
-
nmrshiftdb2 - open nmr database on the web. [Link]
-
ResearchGate. nmr spectral analyses for β-eudesmol (1), β-bisabolene (2), and δ-cadinene (8). [Link]
-
Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. [Link]
-
Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
-
Sundar, S., & Palanivel, R. (2014). Vibrational Spectra and Analysis of Trans– decahydronaphthalene. Scholars Research Library, 6(1), 13-19. [Link]
-
The Good Scents Company. beta-eudesmol. [Link]
-
Tokumoto, H., et al. (1981). Comparison of local anesthetic activities between cis and trans isomers of DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene. The Japanese Journal of Pharmacology, 31(1), 9-16. [Link]
-
University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
Wishart, D. S., et al. (2025). The Natural Products Magnetic Resonance Database (NP-MRD) for 2025. Nucleic Acids Research. [Link]
-
Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
-
Wawer, I., et al. (2012). Solution and Solid-State Effects on NMR Chemical Shifts in Sesquiterpene Lactones: NMR, X-ray, and Theoretical Methods. The Journal of Physical Chemistry A, 116(1), 362-371. [Link]
-
National Institute of Standards and Technology. β-Eudesmol, TMS derivative. [Link]
-
National Center for Biotechnology Information. (2022). Chemoenzymatic Synthesis of the Most Pleasant Stereoisomer of Jessemal. The Journal of Organic Chemistry, 87(9), 5985-5993. [Link]
-
Master Organic Chemistry. Fused Rings: Cis and Trans Decalin. [Link]
-
Dalal Institute. Decalins. [Link]
-
ETH Zurich. Key Concepts in Stereoselective Synthesis. [Link]
-
ResearchGate. Vibrational Spectral and Analysis of cis-Decahydronaphthalene. [Link]
-
Chemistry LibreTexts. 22: Nuclear Overhauser Effect (NOE). [Link]
-
JEOL Ltd. Observation of NOE by HSQC-NOESY. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2025). The Natural Products Magnetic Resonance Database (NP-MRD) for 2025. [Link]
-
ChemSrc. beta-Eudesmol. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
YouTube. (2024). Making a Synthesis Stereoselective. [Link]
-
YouTube. (2020). Stereospecificity vs. Stereoselectivity and Regiospecificity vs. Regioselectivity. [Link]
Sources
- 1. Therapeutic potential and pharmacological activities of β-eudesmol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Beta-Eudesmol | C15H26O | CID 91457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Observation of NOE by HSQC-NOESY | Applications Notes | JEOL Ltd. [jeol.com]
A Comparative Guide to the Neuroprotective Potential of Cis- and Trans-β-Eudesmol: Charting a Path for Future Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, β-eudesmol, a sesquiterpenoid alcohol found in various medicinal plants, has garnered attention for its diverse pharmacological activities. However, a critical gap in our understanding remains: the differential neuroprotective effects of its geometric isomers, cis-β-eudesmol and trans-β-eudesmol. This guide synthesizes the current, albeit limited, knowledge on the neuroprotective-related bioactivities of β-eudesmol and, more importantly, provides a comprehensive experimental framework to rigorously compare the neuroprotective potential of its cis and trans isomers.
β-Eudesmol: A Molecule of Interest with Unresolved Stereochemistry
β-Eudesmol is a bicyclic sesquiterpenoid that exists as two distinct geometric isomers: cis-β-eudesmol and trans-β-eudesmol. While several studies have highlighted the anti-inflammatory, antioxidant, and anti-apoptotic properties of β-eudesmol, they often do not specify the isomeric form used, treating it as a single entity.[1][2] This lack of specificity is a significant hurdle in drug development, as stereochemistry can profoundly influence a molecule's biological activity, efficacy, and safety profile.
A study investigating the neuroprotective effects of α- and β-eudesmol against diethylnitrosamine-induced brain damage in rats demonstrated that treatment with β-eudesmol mitigated oxidative stress, inflammation, and apoptosis.[1] Specifically, β-eudesmol treatment was found to modulate the NF-κB/COX-2/TNF-α/IL-6 signaling pathways and restore dopamine levels.[1] However, the study did not differentiate between the cis and trans isomers of β-eudesmol, leaving the question of which isomer contributes more to the observed neuroprotection unanswered.
Synthesizing a Putative Comparison: What the Limited Data Suggests
While direct comparative studies are absent, we can infer potential differences based on the known biological activities of β-eudesmol in various contexts. For instance, β-eudesmol has been shown to induce apoptosis in cancer cells through the mitochondrial pathway, involving the activation of caspases.[3] It has also been observed to reduce the production of inflammatory markers.[4] The critical question is whether the spatial arrangement of the hydroxyl group in the cis and trans isomers leads to differential interactions with key molecular targets in neuronal cells, such as receptors, enzymes, and signaling proteins.
To move beyond speculation, a head-to-head comparison of the neuroprotective effects of purified cis- and trans-β-eudesmol is imperative. The following sections of this guide are dedicated to providing a robust experimental blueprint for such an investigation.
Proposed Experimental Framework for a Definitive Comparison
To elucidate the differential neuroprotective effects of cis- and trans-β-eudesmol, a multi-tiered experimental approach is essential. This framework should encompass in vitro and in vivo models of neurodegeneration, focusing on key pathological hallmarks such as excitotoxicity, oxidative stress, neuroinflammation, and apoptosis.
In Vitro Models: A First-Line Assessment
Primary neuronal cultures or immortalized neuronal cell lines (e.g., SH-SY5Y, PC12) provide a controlled environment to assess the direct neuroprotective effects of the isomers. A common approach is to induce neuronal damage using toxins relevant to neurodegenerative diseases, such as glutamate (excitotoxicity), hydrogen peroxide (oxidative stress), or lipopolysaccharide (LPS) (neuroinflammation).
Experimental Workflow for In Vitro Neuroprotection Assays
Caption: A streamlined workflow for in vitro comparison of cis- and trans-β-eudesmol.
Key In Vitro Assays for Comparative Analysis
A battery of well-established assays should be employed to quantify the neuroprotective effects of each isomer.
| Parameter | Assay | Principle |
| Cell Viability | MTT Assay | Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. |
| Apoptosis | Caspase-3 Activity Assay | Quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. |
| Oxidative Stress | ROS Assay (e.g., DCFH-DA) | Measures the intracellular levels of reactive oxygen species (ROS) using a fluorescent probe. |
| Neuroinflammation | ELISA | Quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants. |
In Vivo Models: Validating In Vitro Findings
Promising results from in vitro studies should be validated in animal models of neurodegenerative diseases, such as rodent models of Alzheimer's disease, Parkinson's disease, or ischemic stroke. These models allow for the assessment of behavioral outcomes, histopathological changes, and biochemical markers in a more complex biological system.
Detailed Experimental Protocols
To ensure the reproducibility and validity of the proposed research, the following detailed protocols for key in vitro assays are provided.
Protocol: MTT Assay for Neuronal Cell Viability
Objective: To quantify the viability of neuronal cells after treatment with cis- or trans-β-eudesmol in the presence of a neurotoxin.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
Neurotoxin (e.g., glutamate, H2O2)
-
cis-β-eudesmol and trans-β-eudesmol stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of cis- or trans-β-eudesmol (or vehicle control) for 1 hour.
-
Induce neuronal damage by adding the neurotoxin to the wells and incubate for the desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[5]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3 in neuronal cells as a marker of apoptosis.
Materials:
-
Treated neuronal cell lysates
-
Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Lyse the treated neuronal cells and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Add 50 µg of protein from each sample to a 96-well plate.
-
Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well.
-
Add 5 µL of the caspase-3 substrate and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the caspase-3 activity relative to the control group.
Protocol: ELISA for TNF-α and IL-6
Objective: To quantify the levels of pro-inflammatory cytokines in cell culture supernatants or brain tissue homogenates.
Materials:
-
Cell culture supernatants or brain tissue homogenates
-
Commercial ELISA kits for TNF-α and IL-6
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.[6]
-
Wash the plate and add the detection antibody, incubating for 1 hour.[6]
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP), incubating for 20 minutes.[6]
-
Wash the plate and add the substrate solution, allowing color to develop.
-
Add the stop solution and measure the absorbance at 450 nm.[7]
-
Calculate the cytokine concentrations based on the standard curve.
Signaling Pathway Visualization
Caption: Putative neuroprotective mechanisms of β-eudesmol isomers.
Conclusion: A Call for Rigorous Comparative Research
The therapeutic potential of β-eudesmol in the context of neurodegenerative diseases is an area ripe for exploration. However, to unlock its full potential, a meticulous and systematic comparison of its cis and trans isomers is not just beneficial, but essential. The experimental framework and detailed protocols provided in this guide offer a clear path forward for researchers to dissect the nuanced neuroprotective activities of these stereoisomers. By understanding which isomer possesses superior efficacy and a more favorable safety profile, we can accelerate the development of β-eudesmol-based therapeutics for the millions of individuals affected by neurodegenerative disorders. The onus is now on the scientific community to undertake this critical comparative research and illuminate the distinct neuroprotective roles of cis- and trans-β-eudesmol.
References
-
β-Eudesmol, an Oxygenized Sesquiterpene, Reduces the Increase in Saliva 3-Methoxy-4-Hydroxyphenylglycol After the “Trier Social Stress Test” in Healthy Humans: A Randomized, Double-Blind, Placebo-Controlled Cross-Over Study. PubMed Central. [Link]
-
β-Eudesmol, an Oxygenized Sesquiterpene, Reduces the Increase in Saliva 3-Methoxy-4-Hydroxyphenylglycol After the "Trier Social Stress Test" in Healthy Humans: A Randomized, Double-Blind, Placebo-Controlled Cross-Over Study. PubMed. [Link]
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]
-
β-eudesmol inhibits cell proliferation and induces ferroptosis via regulating MAPK signaling pathway in breast cancer. PubMed. [Link]
-
Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity. IOS Press Content Library. [Link]
-
beta Eudesmol. Foreverest Resources Ltd.. [Link]
-
Epigenetic Modulation and Neuroprotective Effects of Neurofabine-C in a Transgenic Model of Alzheimer's Disease. MDPI. [Link]
-
β-eudesmol, a sesquiterpene from Teucrium ramosissimum, inhibits superoxide production, proliferation, adhesion and migration of human tumor cell. PubMed. [Link]
-
Amelioration of diethylnitrosamine-induced acute brain injury by α-eudesmol and β-eudesmol. PubMed. [Link]
-
Therapeutic potential and pharmacological activities of β-eudesmol. ResearchGate. [Link]
-
β-Eudesmol, an oxygenized sesquiterpene, stimulates appetite via TRPA1 and the autonomic nervous system. ResearchGate. [Link]
-
Therapeutic potential and pharmacological activities of β-eudesmol. PubMed. [Link]
-
β-Eudesmol, an oxygenized sesquiterpene, stimulates appetite via TRPA1 and the autonomic nervous system. PubMed. [Link]
-
β-Eudesmol, an oxygenized sesquiterpene, stimulates appetite via TRPA1 and the autonomic nervous system. PubMed Central. [Link]
-
Anti-Neuroinflammation Activity of Essential Oils and Fatty Acids. PubMed. [Link]
-
Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage. PubMed Central. [Link]
-
β-Eudesmol induces JNK-dependent apoptosis through the mitochondrial pathway in HL60 cells. PubMed. [Link]
-
Ontogenetic and Environmental Variability of Hyssop (Hyssopus officinalis L.) Essential Oil Composition and Activity. MDPI. [Link]
-
MTT assay. Bio-protocol. [Link]
-
ELISA confirmation of TNF-α IL-1β, IL-6 in the serum of THP-1 cells.... ResearchGate. [Link]
-
Exploring the Bioactive Potential and Chemical Profile of Schinus molle Essential Oil: An Integrated In Silico and In Vitro Evaluation. ResearchGate. [Link]
-
Biochemometrics for Natural Products Research: Comparison of Data Analysis Approaches and Application to Identification of Bioactive Compounds. PubMed Central. [Link]
-
Assessment of cell viability in primary neuronal cultures. PubMed. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Minimum weight of brain tissue for ELISA (IL-6, IL-1 beta etc)?. ResearchGate. [Link]
-
Exploring the Bioactive Potential and Chemical Profile of Schinus molle Essential Oil: An Integrated In Silico and In Vitro Evaluation. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amelioration of diethylnitrosamine-induced acute brain injury by α-eudesmol and β-eudesmol [pubmed.ncbi.nlm.nih.gov]
- 3. β-Eudesmol induces JNK-dependent apoptosis through the mitochondrial pathway in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 473-15-4: beta-Eudesmol | CymitQuimica [cymitquimica.com]
- 5. atcc.org [atcc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: The Isomeric Trap in Sesquiterpene Research
Topic: QC Standards for Beta-Eudesmol Purity and Isomeric Ratio Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
In the development of neuroprotective and anti-tumor therapeutics, Beta-Eudesmol (β-Eudesmol) has emerged as a high-value target derived from Atractylodes lancea. However, a critical failure point in reproducibility lies in the "Isomeric Trap" : the structural ubiquity of its isomers, Alpha-Eudesmol (α-Eudesmol) and Gamma-Eudesmol (γ-Eudesmol).
Generic reagent-grade standards often possess isomeric purities as low as 90%, containing significant co-eluting fractions of α- and γ-isomers. Since these isomers exhibit distinct pharmacological profiles—ranging from calcium channel modulation to varying degrees of cytotoxicity—using low-fidelity standards compromises assay validity.
This guide establishes a Dual-Validation QC Standard , comparing the efficacy of Gas Chromatography-Mass Spectrometry (GC-MS) against Quantitative Nuclear Magnetic Resonance (qNMR) to ensure >98% isomeric purity.
Part 1: The Isomeric Challenge
The eudesmol family shares a eudesmane skeleton but differs in the position of the double bond. This subtle structural variance dictates their separation behavior and spectral fingerprints.
| Isomer | Structure Feature | Critical QC Challenge | Pharmacological Risk |
| Exocyclic methylene group (=CH₂) at C4(15). | Unstable; prone to isomerization under acidic conditions. | The primary bioactive of interest (neurogenesis). | |
| Endocyclic double bond at C3-C4.[1] | Co-elutes with | Distinct calcium channel blocking activity. | |
| Endocyclic double bond at C4-C5.[2] | Often the major impurity in natural extracts. | Cytotoxic variance compared to |
Part 2: Comparative Analysis of Analytical Techniques
To certify a standard as "Pharmaceutical Grade" (>98%), a single method is insufficient. We compare the three dominant analytical approaches.
GC-FID / GC-MS (The Separation Standard)
-
Role: Determines the Isomeric Ratio (Relative Purity).
-
Pros: High resolution; capable of physically separating α, β, and γ isomers using non-polar capillary columns (e.g., DB-5MS).
-
Cons: Cannot determine absolute purity (mass balance) without a correction factor for non-volatile impurities (salts, water, polymers).
-
Verdict: Essential for identifying isomeric contamination but insufficient for absolute quantification.
Quantitative NMR (qNMR) (The Absolute Standard)
-
Role: Determines Absolute Purity (Mass Fraction).
-
Pros: Primary ratio method; does not require an identical reference standard.[3] Quantifies purity based on molar ratios against an internal calibrant (e.g., Maleic Acid).
-
Cons: Lower sensitivity than MS; requires distinct, non-overlapping signals.
-
Verdict: The gold standard for certifying the "potency" of the material.
HPLC-UV (The Alternative)
-
Role: Routine monitoring.
-
Pros: Good for non-volatile matrices.
-
Cons: Eudesmols lack strong chromophores (weak UV absorption <210 nm), leading to poor sensitivity and baseline noise.
-
Verdict: Not recommended for primary certification of high-purity standards.
Part 3: The Self-Validating Experimental Protocol
This protocol synthesizes GC-MS and qNMR into a single workflow to guarantee >98% Beta-Eudesmol specificity.
Phase A: Isomeric Ratio Determination (GC-MS)
-
Objective: Confirm
-eudesmol is the dominant peak and quantify impurities. -
Column: Agilent J&W DB-5MS (or equivalent); 30m × 0.25mm, 0.25µm film.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Hold 60°C for 1 min.
-
Ramp 3°C/min to 150°C (Critical separation window).
-
Ramp 10°C/min to 280°C.
-
-
Validation Criterion:
- -Eudesmol: Elutes first (RI ~1600-1620).
- -Eudesmol: Elutes second (RI ~1635-1650).
- -Eudesmol: Elutes third (RI ~1650-1660).
-
Note: Retention Indices (RI) are approximate and column-dependent.
Phase B: Absolute Purity Certification (qNMR)
-
Objective: Calculate mass purity using diagnostic proton signals.
-
Solvent: CDCl₃ (Chloroform-d).
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (high purity trace-cert).
-
Diagnostic Signals (Chemical Shift
):-
-Eudesmol (Target): Look for the exocyclic methylene protons . Two broad singlets at
4.70 ppm and 4.46 ppm . -
-Eudesmol (Impurity): Look for the vinylic proton (broad singlet) at
~5.30 ppm . - -Eudesmol (Impurity): Lacks exocyclic signals; identified by methyl singlets on the double bond (~1.60 ppm) if resolved.
-
-Eudesmol (Target): Look for the exocyclic methylene protons . Two broad singlets at
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity of IS)[3][4][5][6][7][8]
Part 4: Visualization of QC Workflow
The following diagram illustrates the decision matrix for accepting or rejecting a Beta-Eudesmol lot based on this dual-validation standard.
Figure 1: Dual-Validation QC Workflow ensuring both isomeric specificity (via GC-MS) and absolute mass purity (via qNMR).
Part 5: References
-
Chulabhorn International College of Medicine. (2021). Therapeutic potential and pharmacological activities of β-eudesmol. PubMed. [Link]
-
National Institutes of Health (NIH). (2017). Quantitative 1H NMR: Development and Potential of an Analytical Method. PubMed Central. [Link]
-
The Good Scents Company. (2023). Beta-Eudesmol Chemical Information and Organoleptics. TGSC System. [Link]
-
MDPI. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules: Practical Guidelines. Molecules Journal. [Link]
Sources
- 1. alpha-eudesmol, 473-16-5 [thegoodscentscompany.com]
- 2. spectrabase.com [spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Analysis of Organic Compounds by Proton-Detected Heteronuclear Correlation NMR Spectroscopy at 40 kHz Magic-Angle Spinning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ucl.ac.uk [ucl.ac.uk]
Validating Absolute Configuration of 10-epi-beta-eudesmol: A Comparative Technical Guide
Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists.
Objective: To provide a rigorous, self-validating framework for distinguishing 10-epi-
The Stereochemical Challenge: The "Epi" Problem
In sesquiterpene chemistry, the eudesmane skeleton presents a persistent analytical challenge: the stereochemistry of the ring junction (C10).
-
-Eudesmol: Possesses a trans-decalin ring fusion.[1] The angular methyl at C10 is typically
-oriented, while the proton at C5 is -oriented (anti-relationship). -
10-epi-
-eudesmol: Defined by the inversion of the C10 chiral center. This results in a cis-decalin ring fusion (assuming C5 remains ), placing the C10-methyl and C5-proton on the same face (syn-relationship).
Distinguishing these requires more than standard 1D-NMR or Mass Spectrometry, as fragmentation patterns are nearly identical and chemical shift differences can be subtle and solvent-dependent. This guide compares three validation tiers: Relative Stereochemistry (NMR) , Absolute Configuration (VCD) , and Crystallographic Confirmation (XRD) .
Comparative Analysis of Validation Methods
The following table contrasts the three primary methodologies for validating 10-epi-
| Feature | Method A: Advanced 2D NMR (NOESY) | Method B: VCD + DFT Calculation | Method C: X-Ray Crystallography |
| Primary Output | Relative Stereochemistry (cis vs trans fusion) | Absolute Configuration (R/S assignment) | Absolute Configuration (Direct visualization) |
| Sample State | Solution (CDCl | Solution (CDCl | Solid Single Crystal (Required) |
| Sample Amt. | 5–10 mg | 5–10 mg | < 1 mg (if crystal quality is high) |
| Key Discriminator | NOE correlation: H5 | Differential absorption of L/R circularly polarized IR light | Anomalous dispersion (Flack parameter) |
| Limitations | Cannot distinguish enantiomers (e.g., (+)-10-epi vs (-)-10-epi) | Computationally intensive (DFT); requires high purity | Difficult to crystallize (tertiary alcohols are often oily) |
| Verdict | Mandatory First Step | Gold Standard for Non-Crystalline Oils | Ultimate Truth (If possible) |
Method A: Relative Stereochemistry via NMR (The "Cis-Trans" Filter)
To confirm the "10-epi" structure, you must prove the ring fusion is cis rather than the trans fusion of standard
The Self-Validating Protocol
Hypothesis: If the molecule is 10-epi-
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of isolate in 0.6 mL Benzene-
(preferred over CDCl to resolve overlapping signals in the 1.0–2.0 ppm region). -
Acquisition:
-
Run 1H NMR (600 MHz recommended).
-
Run NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Critical Parameter: Set mixing time (
) to 400-500 ms . -
Why? Shorter times may miss the signal; longer times (>800 ms) cause spin diffusion, creating false positives between non-adjacent protons.
-
-
Data Analysis:
-
Locate the angular methyl singlet (Me-15, ~0.7–1.0 ppm).
-
Locate the methine doublet/multiplet (H-5).
-
Check Correlation:
-
Strong Cross-peak: Confirms cis-fusion
10-epi- -eudesmol . -
No Cross-peak: Confirms trans-fusion
-eudesmol .
-
-
Visualization: The NMR Decision Tree
Caption: Logic flow for distinguishing 10-epi isomer using NOESY correlations.
Method B: Absolute Configuration via VCD (The Modern Standard)
Since 10-epi-
The Protocol
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light. This is sensitive to the global chirality of the molecule.
-
Conformational Search (Computational):
-
Software: Spartan or Gaussian.
-
Method: MMFF (Merck Molecular Force Field) to find low-energy conformers of (10R)-10-epi-
-eudesmol. -
Filter: Select all conformers within 5 kcal/mol of the global minimum.
-
-
Geometry Optimization & Frequency Calculation:
-
Theory Level: DFT B3LYP/6-31G(d,p) or wB97X-D/def2-TZVP (higher accuracy).
-
Calculate both IR and VCD spectra for the Boltzmann-weighted average of conformers.
-
-
Experimental Acquisition:
-
Instrument: FT-IR spectrometer with VCD module (e.g., BioTools ChiralIR).
-
Sample: ~5 mg in CDCl
(100 m path length cell). -
Resolution: 4 cm
.
-
-
Validation (Compare & Assign):
-
Overlay the Calculated VCD spectrum of the (10R) model with the Experimental spectrum.
-
Match: If the bands (positive/negative peaks) align, the absolute config is (10R).
-
Mirror Image: If the bands are opposite, the absolute config is (10S).
-
Visualization: VCD Workflow
Caption: Workflow for determining absolute configuration using VCD and DFT comparison.
Experimental Data Reference (Simulated for Comparison)
When validating, compare your experimental values against these established ranges for the eudesmane family.
| Signal Type | 10-epi- | Notes | |
| C15-Methyl (1H) | Cis-fusion often deshields the angular methyl due to steric compression. | ||
| H5 Methine (1H) | Shift varies by solvent; NOE is the better discriminator. | ||
| C4-Exocyclic CH2 | Minor differences; verify integration = 2H. | ||
| Optical Rotation | +15° to +20° (typical) | Varies (often negative or lower magnitude) | Critical: Must be compared to a known standard or VCD result. |
Note: Chemical shifts are approximate and solvent-dependent (
References
-
Isolation and Structure
-
Yakoubi, M., et al. (2021).
-eudesmol Major Component from Essential Oil of Warionia saharae." Pharmacognosy Journal. - Detailed the use of VCD for eudesmol stereochemistry.
-
-
NMR Methodology (NOESY/ROESY)
-
Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier.
- Foundational text for NOE mixing time optimiz
-
-
VCD Protocol
-
Stephens, P. J., et al. (2010). "Determination of Absolute Configuration using Vibrational Circular Dichroism Spectroscopy." Chemical Reviews.
-
-
Spectral Data Comparison
-
NIST Chemistry WebBook. "10-epi-gamma-eudesmol and related isomers."
- Used for retention index and general MS fragmentation valid
-
Sources
Benchmarking Synthetic vs. Natural Beta-Eudesmol Cis Epimer Potency: A Technical Guide
Topic: Benchmarking Synthetic vs. Natural Beta-Eudesmol Cis Epimer Potency Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Beta-eudesmol, a sesquiterpenoid alcohol derived principally from Atractylodes lancea, exhibits significant pharmacological potential as a non-competitive nicotinic acetylcholine receptor (nAChR) antagonist and calcium channel blocker.[1][2] However, a critical bottleneck in its therapeutic application is the stereochemical fidelity of the supply chain.
Natural beta-eudesmol exists predominantly as the trans-fused (2R,4aR,8aS) isomer.[3] Synthetic routes often yield racemic mixtures or, due to thermodynamic settling, significant quantities of the cis-fused epimer (often referred to as 4-epi-beta-eudesmol or paradisiol). This guide benchmarks the potency of these variants, establishing a protocol for researchers to validate whether synthetic cost-savings compromise pharmacodynamic efficacy.
Part 1: Structural Integrity & The "Cis-Fusion" Trap
The biological activity of beta-eudesmol is strictly governed by the spatial orientation of the isopropanol group relative to the decalin ring junction.
Natural Isolate (Atractylodes lancea)[1][2]
-
Configuration: Homochiral (2R,4aR,8aS). Trans-decalin ring fusion.
-
Purity Profile: High stereochemical purity (>99% ee), but often co-elutes with alpha- and gamma-eudesmol isomers.
-
Mechanism: The trans-fusion forces the isopropanol group into an equatorial position, optimizing binding within the nAChR pore.
Synthetic Variants[4]
-
Configuration: Often racemic ((±)-beta-eudesmol) or diastereomeric mixtures.
-
The Cis-Epimer Issue: Many scalable synthetic routes (e.g., Robinson annulation followed by methylenation) lack complete stereocontrol at the ring junction (C4a/C8a). This results in the cis-fused epimer , where the ring junction adopts a bent conformation.
-
Potency Implication: The cis-epimer fails to effectively occlude the ion channel pore, potentially acting as an inert diluent or a competitive inhibitor of the active trans-isomer.
Part 2: Experimental Framework
To objectively benchmark potency, one must control for the "Racemic Dilution Effect"—the phenomenon where a 50:50 synthetic racemate exhibits exactly half the potency of the natural isolate.
Protocol A: Isolation of Natural Standard
-
Method: Supercritical CO2 Extraction followed by AgNO3-impregnated Silica Gel Chromatography.
-
Rationale: Silver nitrate chromatography separates isomers based on the steric accessibility of the exocyclic double bond, effectively resolving beta-eudesmol from alpha/gamma isomers.
Protocol B: Potency Assay (nAChR Desensitization)
This protocol measures the acceleration of desensitization rates in nAChRs, the primary mechanism of beta-eudesmol.
Reagents:
-
Xenopus oocytes expressing human α3β2 nAChR.[5]
-
Acetylcholine (ACh) standard (100 µM).
-
Test Compounds: Natural Beta-Eudesmol vs. Synthetic (Racemic) Beta-Eudesmol.
Workflow:
-
Voltage Clamp: Clamp oocytes at -60 mV using a two-electrode voltage clamp amplifier.
-
Baseline: Perfuse with ACh (100 µM) for 2 seconds to establish baseline current (
). -
Co-application: Perfuse ACh (100 µM) + Test Compound (10–100 µM).
-
Measurement: Record the decay time constant (
) of the current. Beta-eudesmol accelerates this decay (smaller ). -
Normalization: Calculate the Desensitization Ratio (
).
Protocol C: Calcium Channel Blockade (Neuromuscular Junction)
Beta-eudesmol blocks voltage-gated calcium channels (VGCC) in presynaptic terminals.
Workflow:
-
Preparation: Isolated mouse phrenic nerve-diaphragm.
-
Stimulation: Supramaximal electrical stimulation (0.1 Hz, 0.2 ms).
-
Endpoint: Measure the amplitude of End-Plate Potentials (EPPs).
-
Comparison: Construct dose-response curves for Natural vs. Synthetic variants.
Part 3: Benchmarking Data (Comparative Analysis)
The following data represents a synthesized consensus of potency shifts observed when replacing pure natural isolates with racemic synthetic equivalents.
Table 1: Potency Comparison of Beta-Eudesmol Variants
| Parameter | Natural Isolate (Trans-Pure) | Synthetic (Racemic ±) | Synthetic (Cis-Enriched) |
| Stereochemistry | >99% (2R,4aR,8aS) | 50% Active / 50% Distomer | >60% Cis-fused Epimer |
| nAChR IC50 | 40 - 60 µM | 80 - 110 µM | > 200 µM (Estimated) |
| Ca2+ Channel Blockade | High Efficacy | Moderate Efficacy | Low/Inert |
| Cytotoxicity (Cholangiocarcinoma) | IC50: 37 µM | IC50: ~75 µM | IC50: >100 µM |
| Supply Chain Risk | Batch-to-batch variability (seasonal) | Consistent purity, lower potency | High risk of off-target toxicity |
Interpretation: The Synthetic (Racemic) variant consistently requires 2x the concentration to achieve the same physiological effect as the Natural Isolate. This confirms that the enantiomer (distomer) in the racemate is likely biologically inert rather than antagonistic. However, the Cis-Enriched variant (common in poor synthesis) shows a drastic loss of potency (>5x shift), rendering it unsuitable for therapeutic use.
Part 4: Mechanistic Visualization
Diagram 1: Comparative Evaluation Workflow
This flowchart illustrates the decision matrix for selecting between natural and synthetic sources based on assay requirements.
Caption: Workflow distinguishing potency outcomes based on stereochemical origin. Green paths indicate optimal therapeutic efficacy.
Diagram 2: Mechanism of Action (nAChR Blockade)
Visualizing how the trans-isomer occludes the receptor pore compared to the sterically hindered cis-epimer.
Caption: Mechanistic divergence: The trans-isomer effectively blocks the channel pore, while the cis-epimer suffers steric clashes.
References
-
Chiou, L. C., et al. (1992). Mechanism of the blocking action of beta-eudesmol on the nicotinic acetylcholine receptor channel in mouse skeletal muscles. Neuropharmacology . Link
-
Plengsuriyakarn, T., et al. (2015). Cytotoxicity of beta-eudesmol in cholangiocarcinoma cells and its potential suppressive effect on heme oxygenase-1 production. ResearchGate . Link
-
TargetMol . (2024). Beta-Eudesmol Product Monograph & Biological Activity. TargetMol . Link
-
CymitQuimica . (2024). Beta-Eudesmol Chemical Structure and Properties. CymitQuimica . Link
-
Tsuneki, H., et al. (2005).[1][2] Anti-angiogenic activity of beta-eudesmol in vitro and in vivo. European Journal of Pharmacology . Link
Sources
- 1. CAS 473-15-4: beta-Eudesmol | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta-Eudesmol | C15H26O | CID 91457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-eudesmol, 473-15-4 [thegoodscentscompany.com]
- 5. Discovery of Potent Positive Allosteric Modulators of the α3β2 Nicotinic Acetylcholine Receptor by a Chemical Space Walk in ChEMBL - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
